Diallyl Disulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(prop-2-enyldisulfanyl)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRGXCVKLLPLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9035206 | |
| Record name | Diallyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a garlic odor; [HSDB] Colorless liquid with a garlic-like stench; [Alfa Aesar MSDS], pale yellow liquid with odour of garlic; lacrymator, Garlic odor. | |
| Record name | Diallyl disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4713 | |
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| Record name | Allyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/145/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Record name | DIALLYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
79 °C @ 16 MM HG, 138.00 to 139.00 °C. @ 760.00 mm Hg, 174.2 °F at 16 mmHg | |
| Record name | DIALLYL DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Di-2-propenyl disulfide, 9CI | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033966 | |
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| Record name | DIALLYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
INSOL IN WATER; SOL IN MOST COMMON ORG SOLVENTS, insoluble in water; soluble in common organic solvents | |
| Record name | DIALLYL DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/145/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.010 @ 15 °C, 0.998-1.015 | |
| Record name | DIALLYL DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/145/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
1.010@59 °F | |
| Record name | DIALLYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/312 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1.0 [mmHg] | |
| Record name | Diallyl disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4713 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
LIQUID | |
CAS No. |
2179-57-9 | |
| Record name | Diallyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-57-9 | |
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| Record name | Diallyl disulfide | |
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| Record name | Allyl disulfide | |
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| Record name | Disulfide, di-2-propen-1-yl | |
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| Record name | Diallyl disulfide | |
| Source | EPA DSSTox | |
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| Record name | Diallyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ALLYL DISULFIDE | |
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| Record name | DIALLYL DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Di-2-propenyl disulfide, 9CI | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033966 | |
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| Record name | DIALLYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/312 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Preclinical Investigations of Diallyl Disulfide S Biological Activities
Anticancer and Chemopreventive Activities
Diallyl disulfide (DADS), a primary organosulfur compound found in garlic, has demonstrated notable anticancer and chemopreventive properties in a variety of preclinical studies. nih.govlongdom.org Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), suppression of cell cycle progression, and inhibition of metastasis. longdom.orgfrontiersin.org
In Vitro Studies on Various Cancer Cell Lines
Numerous in vitro studies have highlighted the efficacy of this compound against a range of cancer cell lines, including those of the breast, colon, gastric, lung, and skin. frontiersin.orgkinkiagri.or.jp
This compound has been shown to inhibit the growth of both estrogen receptor (ER)-positive and ER-negative human breast cancer cell lines. nih.gov In vitro assays have demonstrated that DADS can suppress the proliferation of cell lines such as KPL-1, MCF-7, MDA-MB-231, and MKL-F. nih.gov
Research on MCF-7 breast cancer cells revealed that DADS induces apoptosis by interfering with the cell cycle, leading to an increase in the sub-G0 cell population and a significant halt in DNA synthesis. nih.gov This process involves the translocation of phosphatidylserine (B164497) to the outer plasma membrane and the activation of caspase-3. frontiersin.orgnih.gov Furthermore, DADS modulates the levels of Bcl-2 family proteins, including Bax, Bcl-2, Bcl-xL, and Bcl-w, in a dose-dependent manner, suggesting their involvement in DADS-induced apoptosis. frontiersin.orgnih.gov The compound has also been identified as a histone deacetylase (HDAC) inhibitor, which may contribute to its apoptotic effects in breast cancer cells. nih.gov
In triple-negative breast cancer (TNBC) cell lines, DADS treatment has been found to decrease cell viability, increase apoptosis, and suppress metastatic potential. researchgate.net It achieves this by dysregulating B-cell lymphoma (Bcl)-2 family members, down-regulating matrix metalloproteinase (MMP)-9, and reversing the epithelial-mesenchymal transition (EMT). researchgate.net These effects are mediated through the inhibition of the β-catenin signaling pathway. researchgate.net
Interactive Data Table: Effects of this compound on Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | Key Findings | References |
| KPL-1 | ER-positive | Growth inhibition. | nih.gov |
| MCF-7 | ER-positive | Induction of apoptosis, cell cycle arrest at sub-G0, DNA synthesis inhibition, activation of caspase-3, modulation of Bcl-2 family proteins, HDAC inhibition. | frontiersin.orgnih.govoup.com |
| MDA-MB-231 | ER-negative | Growth inhibition, decreased viability, increased apoptosis, suppression of metastatic potential, downregulation of MMP-9, reversal of EMT via β-catenin pathway inhibition. | nih.govresearchgate.net |
| MKL-F | ER-negative | Growth inhibition. | nih.gov |
In human colon cancer cell lines, such as Caco-2, HT-29, and SW480, this compound has been shown to inhibit cell proliferation. frontiersin.orgaacrjournals.org DADS treatment leads to the arrest of the cell cycle in the G2/M phase. nih.govoup.com This is associated with histone hyperacetylation and an increase in the expression of p21waf1/cip1. frontiersin.orgnih.gov
Studies on Caco-2 and HT-29 cells have demonstrated that DADS increases the acetylation of histone H3 and, in Caco-2 cells, histone H4, particularly at lysine (B10760008) residues 12 and 16. oup.comnih.gov This is linked to the inhibition of histone deacetylase (HDAC) activity. oup.comnih.gov The metabolite of DADS, allyl mercaptan, has been shown to be an even more potent inhibitor of HDAC activity. oup.comnih.gov
Furthermore, DADS has been observed to suppress the migration and invasion of human colon cancer cells by inhibiting the Rac1-mediated epithelial-mesenchymal transition (EMT). dovepress.comnih.gov This involves the inhibition of the PI3K/Akt pathway, which in turn suppresses Rac1 expression and activity. dovepress.comnih.gov Recent research has also indicated that DADS can induce DNA damage and inhibit the growth of colorectal cancer cells by promoting the ubiquitination and degradation of POU2F1, a protein involved in the pentose (B10789219) phosphate (B84403) pathway. ijbs.com
Interactive Data Table: Effects of this compound on Colon Cancer Cell Lines
| Cell Line | Key Findings | References |
| Caco-2 | Inhibition of cell proliferation, G2/M cell cycle arrest, histone H3 and H4 hyperacetylation, HDAC inhibition, increased p21waf1/cip1 expression. | frontiersin.orgoup.comnih.gov |
| HT-29 | Inhibition of cell proliferation, G2/M cell cycle arrest, histone H3 hyperacetylation, HDAC inhibition, increased p21waf1/cip1 expression. | frontiersin.orgoup.comnih.gov |
| SW480 | Inhibition of cell proliferation, G2/M cell cycle arrest, suppression of cell migration and invasion via Rac1-mediated EMT inhibition. | nih.govaacrjournals.orgdovepress.com |
| HCT-116 | Induction of apoptosis via ROS generation and p53 signaling pathway activation. | mdpi.com |
| COLO 205 | Induction of apoptosis via ROS generation. | mdpi.com |
In vitro studies on human gastric cancer cell lines, including MGC803, BGC823, and AGS, have revealed the anticancer effects of this compound. frontiersin.orgscielo.brkoreamed.org DADS has been shown to inhibit the growth of these cells and induce cell cycle arrest at the G2/M phase. scielo.brlongdom.org
In MGC803 cells, DADS treatment leads to the hyperacetylation of histones H3 and H4 in a time-dependent manner, which is accompanied by an increase in p21WAF1 protein levels, consistent with G2/M phase arrest. longdom.org Further investigations in BGC823 cells have shown that this G2/M arrest is mediated by the checkpoint kinase 1 (Chk1) signal transduction pathway, and not Chk2. scielo.brspandidos-publications.com DADS induces the phosphorylation of ATR and Chk1, while suppressing the expression of Cdc25C and cyclin B1. scielo.br
Additionally, DADS has been found to suppress epithelial-mesenchymal transition (EMT), invasion, and proliferation in gastric cancer cells by downregulating LIM kinase-1 (LIMK1). nih.govnih.gov This is achieved through the inhibition of the Rac1-Pak1/Rock1-LIMK1 pathway. nih.govnih.gov In the AGS gastric adenocarcinoma cell line, DADS has been shown to decrease cell viability and induce apoptosis in a dose-dependent manner, which is associated with increased production of reactive oxygen species (ROS) and modulation of apoptosis-related proteins like Fas, caspase-3, Bax, and Bcl-2. koreamed.orgresearchgate.net
Interactive Data Table: Effects of this compound on Gastric Cancer Cell Lines
| Cell Line | Key Findings | References |
| MGC803 | Inhibition of cell growth, G2/M cell cycle arrest, histone H3 and H4 hyperacetylation, increased p21WAF1 expression, suppression of EMT, invasion, and proliferation via LIMK1 downregulation. | frontiersin.orglongdom.orgnih.govnih.gov |
| BGC823 | Inhibition of cell growth, G2/M cell cycle arrest mediated by the Chk1 pathway. | frontiersin.orgscielo.brspandidos-publications.com |
| AGS | Decreased cell viability, induction of apoptosis, increased ROS production, modulation of Fas, caspase-3, Bax, and Bcl-2 expression. | koreamed.orgresearchgate.net |
This compound has demonstrated inhibitory effects on the proliferation of human lung cancer cells. kinkiagri.or.jp Studies have shown that DADS can suppress the viability of lung cancer cells. acs.org For instance, in non-small cell lung cancer cell lines, DADS has been observed to modulate the expression of apoptosis-related genes. oup.com Research has also pointed to the potential of DADS in mitigating the effects of carcinogens on lung cells. acs.org While the primary focus of some studies has been on diallyl trisulfide (DATS), the findings often allude to the broader anticancer potential of garlic-derived organosulfur compounds, including DADS. ijbs.comsciengine.comoup.com
Preclinical research indicates that this compound has a protective effect against skin cancer. frontiersin.orgkinkiagri.or.jp In a mouse skin carcinogenesis model, DADS was found to dose-dependently reduce tumor incidence and multiplicity. researchgate.net This effect was associated with the upregulation of antioxidant enzyme activities and the nuclear accumulation of Nrf2, a key regulator of the antioxidant response. researchgate.net Further investigation revealed that DADS promotes the interaction between p21 and Nrf2, which impairs the degradation of Nrf2. researchgate.net In vitro studies using human melanoma A375 cells have shown that related allyl sulfides can inhibit cell growth by increasing intracellular reactive oxygen species (ROS) and inducing DNA damage, leading to G2/M arrest and apoptosis. nih.gov
Hepatocellular Cancer
In vitro investigations have demonstrated that this compound can inhibit the proliferation of liver cancer cells. oup.com Studies on hepatoma cell lines show that DADS has an antiproliferative effect. oup.com The compound is recognized for its potential anti-tumor activity against hepatocellular cancer cell lines. nih.govnih.gov
Gynecological Cancers (Cervical, Ovarian)
This compound has been shown to exhibit anti-tumor activity against gynecological cancers, including cervical and ovarian cancers, in experimental studies. nih.govnih.govdergipark.org.tr
Cervical Cancer: In human cervical cancer cell lines such as HeLa and Ca Ski, DADS has been observed to induce apoptosis (programmed cell death). iiarjournals.orgresearchgate.net Studies indicate that DADS treatment leads to a significant, dose-dependent decrease in the viability of HeLa cells. spandidos-publications.comnih.gov The mechanisms implicated in this process include the production of reactive oxygen species and the activation of caspase-3. iiarjournals.org
Ovarian Cancer: Research using ovarian cancer cell lines, including SK-OV-3 and OVCAR-3, has shown that DADS can inhibit cell proliferation. frontiersin.org The inhibition rate of cell growth was found to increase with higher concentrations of DADS. frontiersin.org Further studies have investigated the role of related garlic compounds in overcoming drug resistance in ovarian cancer cells. researchgate.netnih.gov
Hematological Cancers (Leukemia, Lymphoma)
Preclinical research points to the potential of DADS as an agent against hematological malignancies. nih.govnih.govdergipark.org.tr
Leukemia: In human leukemia cell lines like HL-60 and murine leukemia WEHI-3 cells, DADS has been shown to induce cytotoxicity in a dose-dependent manner. kinkiagri.or.jpnih.gov Low doses of DADS were found to inhibit proliferation, migration, and invasion of HL-60 cells, arresting the cell cycle in the G0/G1 phase and inducing differentiation. spandidos-publications.com In contrast, moderate doses have been reported to induce apoptosis and G2/M phase cell cycle arrest. spandidos-publications.com
Lymphoma: In the human lymphoma cell line U937, DADS has been demonstrated to decrease telomerase activity. nih.gov This effect is linked to the transcriptional downregulation of human telomerase reverse transcriptase (hTERT), a key component of telomerase. nih.gov The proposed mechanism involves reduced binding of the transcription factors c-Myc and Sp-1 to the hTERT promoter, caused by DADS-mediated cleavage of these factors. nih.gov
Neuroblastoma
The effects of this compound have been addressed in neuroblastoma cells. nih.govkinkiagri.or.jp In the human neuroblastoma cell line SH-SY5Y, treatment with DADS resulted in cell cycle arrest at the G2/M phase and commitment to apoptosis. aacrjournals.org The apoptotic process was shown to be mediated by the mitochondrial pathway, involving the downregulation of Bcl-2, release of cytochrome c, and activation of caspases. aacrjournals.org A key early event following DADS treatment is an increase in reactive oxygen species, which appears to be pivotal in inducing apoptosis through the activation of the JNK/c-Jun signaling pathway. aacrjournals.org
Table 1: Summary of In Vitro Findings for this compound
| Cancer Type | Cell Line(s) | Key Research Findings | Citations |
|---|---|---|---|
| Hepatocellular Cancer | Hepatoma cells | Inhibits cell proliferation. | oup.com |
| Cervical Cancer | HeLa, Ca Ski | Induces apoptosis; decreases cell viability; involves reactive oxygen species and caspase-3 activation. | iiarjournals.orgspandidos-publications.comnih.gov |
| Ovarian Cancer | SK-OV-3, OVCAR-3 | Inhibits cell proliferation in a dose-dependent manner. | frontiersin.org |
| Leukemia | HL-60, WEHI-3 | Induces cytotoxicity; inhibits proliferation and invasion; causes cell cycle arrest (G0/G1 or G2/M) and differentiation. | kinkiagri.or.jpnih.govspandidos-publications.com |
| Lymphoma | U937 | Decreases telomerase activity by downregulating hTERT via cleavage of c-Myc and Sp-1 transcription factors. | nih.gov |
| Neuroblastoma | SH-SY5Y | Induces G2/M cell cycle arrest and apoptosis via the mitochondrial pathway; mediated by reactive oxygen species and JNK/c-Jun signaling. | aacrjournals.org |
In Vivo Studies in Animal Models
The anticancer potential of this compound observed in cell cultures has been further explored in various animal models. nih.govkinkiagri.or.jp
Inhibition of Tumor Growth in Xenograft Models
This compound has been shown to suppress the growth of tumors in several xenograft models, where human cancer cells are implanted into immunodeficient mice.
Treatment with DADS significantly reduced the tumor volume and weight of triple-negative breast cancer (MDA-MB-231) xenografts in mice. nih.govresearchgate.net
In xenograft models using human colorectal cancer cells, DADS treatment has been shown to inhibit tumor growth. nih.gov
For hematological cancers, DADS was found to reduce tumor tissue growth in mice injected with HL-60 leukemia cells. frontiersin.orgspandidos-publications.com
Studies on ovarian cancer xenograft models also demonstrated that DADS could inhibit the proliferation of cancer cells. frontiersin.org
Reduction of Skin Cancer Development in Mice
The topical application of this compound has been found to reduce the incidence and development of skin cancer in mouse models. nih.govfrontiersin.org Research revealed that DADS decreased the occurrence of skin tumors in a dose-dependent manner. frontiersin.org This chemopreventive effect was associated with the upregulation of antioxidant enzyme activity and the nuclear accumulation of Nrf2, a key transcription factor in the antioxidant response. frontiersin.org Studies have shown that DADS is an effective inhibitor of the promotion phase of chemically induced skin tumors in mice. kinkiagri.or.jp
Table 2: Summary of In Vivo Findings for this compound
| Animal Model | Cancer Type | Key Research Findings | Citations |
|---|---|---|---|
| Xenograft Mice | Breast Cancer (TNBC) | Significantly reduced tumor volume and weight; increased apoptosis. | nih.govresearchgate.net |
| Xenograft Mice | Colorectal Cancer | Inhibited the growth of xenograft tumors. | nih.gov |
| Xenograft Mice | Leukemia (HL-60) | Reduced tumor tissue growth and controlled tumor progression. | frontiersin.orgspandidos-publications.com |
| Xenograft Mice | Ovarian Cancer | Inhibited cancer cell proliferation. | frontiersin.org |
| Chemically Induced Mouse Model | Skin Cancer | Reduced the incidence and development of skin tumors; upregulated antioxidant enzymes. | nih.govfrontiersin.orgkinkiagri.or.jp |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Allicin (B1665233) |
| Diallyl trisulfide |
| Diallyl sulfide (B99878) |
| Cytochrome c |
| Diethylnitrosamine |
Underlying Molecular Mechanisms of Anticancer Action
This compound (DADS), a prominent organosulfur compound derived from garlic (Allium sativum), has been the subject of numerous preclinical investigations to elucidate its anticancer properties. nih.govnih.gov Research indicates that its mechanisms of action include the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, which are critical processes in controlling the proliferation of cancer cells. nih.govfrontiersin.org
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which this compound exerts its anticancer effects. researchgate.net Studies have shown that DADS can trigger apoptosis in a variety of cancer cell lines, including those of the esophagus, skin, and colon. frontiersin.orgspandidos-publications.comnih.gov This process is orchestrated through complex signaling cascades involving multiple molecular players.
A primary mechanism through which this compound induces apoptosis is the activation of caspase-dependent pathways. nih.gov Caspases are a family of cysteine proteases that act as key executioners in the apoptotic process. Research has demonstrated that in human cancer cells, DADS treatment leads to the activation of initiator caspases, such as caspase-9, and effector caspases, like caspase-3. nih.govbegellhouse.com The activation of caspase-3, in particular, is a central event, as it is responsible for cleaving various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. spandidos-publications.com
Studies on esophageal squamous cell carcinoma cells (ECA109) and B16F-10 melanoma cells have shown a dose-dependent increase in the expression and cleavage of caspase-3 following DADS treatment. spandidos-publications.combegellhouse.com This activation is often linked to the mitochondrial or intrinsic pathway of apoptosis, where DADS triggers mitochondrial dysfunction. nih.govbegellhouse.com The use of caspase inhibitors in experimental settings has confirmed that apoptosis induction by DADS is indeed caspase-dependent. nih.gov
Table 1: Effect of this compound on Caspase Activation in Cancer Cells
| Cell Line | Finding | Reference |
|---|---|---|
| Esophageal Squamous Cell Carcinoma (ECA109) | Increased protein levels of caspase-3 and its cleaved fragments (17/19 kDa) in a dose-dependent manner. | spandidos-publications.com |
| B16F-10 Melanoma Cells | Upregulated expression of caspase-9 and caspase-3. | begellhouse.com |
The Bcl-2 family of proteins are critical regulators of the mitochondrial apoptotic pathway, consisting of both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bad). frontiersin.orgnih.gov The ratio of these opposing factions, particularly the Bax/Bcl-2 ratio, is a key determinant of a cell's susceptibility to apoptosis. spandidos-publications.commdpi.com
Preclinical studies have consistently shown that this compound modulates the expression of these proteins to favor apoptosis. frontiersin.org In several cancer cell models, including esophageal squamous cell carcinoma and B16F-10 melanoma, DADS treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. spandidos-publications.combegellhouse.com This shift results in a significantly increased Bax/Bcl-2 ratio, which promotes the permeabilization of the outer mitochondrial membrane, a key step in initiating the caspase cascade. nih.govfrontiersin.orgspandidos-publications.com This evidence strongly suggests that the modulation of Bcl-2 family proteins is a pivotal part of the mechanism by which DADS induces apoptosis. nih.govnih.gov
Table 2: this compound's Impact on the Bax/Bcl-2 Ratio in Cancer Cells
| Cell Line | Effect on Bcl-2 | Effect on Bax | Outcome | Reference |
|---|---|---|---|---|
| Esophageal Squamous Cell Carcinoma (ECA109) | Dose-dependent downregulation | Dose-dependent upregulation | Increased Bax/Bcl-2 ratio, promoting apoptosis | spandidos-publications.comnih.gov |
| B16F-10 Melanoma Cells | Downregulated expression | Not specified | Blocked expression of anti-apoptotic Bcl-2 | begellhouse.com |
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells. researchgate.net However, many cancer types develop resistance to TRAIL-mediated cell death. Emerging research indicates that this compound can sensitize cancer cells to TRAIL. nih.govresearchgate.net
Studies have demonstrated that non-cytotoxic concentrations of DADS can significantly enhance TRAIL-associated cell death in colorectal cancer cell lines. researchgate.net One of the underlying mechanisms for this synergistic effect is the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net In cells where Bcl-2 was overexpressed, the sensitizing effect of DADS to TRAIL was diminished, highlighting the importance of the Bcl-2 pathway in this process. researchgate.net This suggests that DADS may help overcome TRAIL resistance in tumors, potentially broadening the therapeutic applicability of TRAIL-based therapies. nih.govresearchgate.net While much of the detailed mechanistic work has been done on the related compound diallyl trisulfide (DATS), the findings for DADS point to a similar role in modulating this cell death pathway. spandidos-publications.com
Cell Cycle Arrest
Beyond inducing apoptosis, this compound also exerts its anticancer effects by halting the cell division cycle, thereby preventing the proliferation of malignant cells. nih.gov This arrest often occurs at specific checkpoints within the cycle, most notably the G2/M phase. spandidos-publications.comnih.gov
The transition from the G2 phase to the M (mitosis) phase is a tightly regulated process controlled by a complex of proteins, including Cyclin B1 and the cyclin-dependent kinase cdc2 (also known as CDK1). The activity of the Cyclin B1/cdc2 complex is itself regulated by the phosphatase cdc25c, which dephosphorylates and activates cdc2.
In human esophageal and gastric cancer cells, this compound has been shown to induce a robust cell cycle arrest at the G2/M checkpoint. spandidos-publications.comnih.govscielo.br Molecular analysis reveals that this arrest is accompanied by significant changes in the expression and phosphorylation status of key regulatory proteins. spandidos-publications.com DADS treatment leads to a dose-dependent decrease in the protein levels of Cyclin B1 and cdc25c. spandidos-publications.comscielo.br While the total level of cdc2 protein may not change significantly, its phosphorylated (inactive) form, p-cdc2, has been observed to decrease, which appears contradictory to an arrest. spandidos-publications.com However, other studies suggest DADS increases the hyperphosphorylation (inactivation) of cdc2. scielo.br The downregulation of Cyclin B1 and cdc25c is a consistent finding that disrupts the formation and activation of the Cyclin B1/cdc2 complex, providing a clear mechanism for the observed G2/M arrest. spandidos-publications.comnih.govscielo.br
Table 3: Modulation of G2/M Regulatory Proteins by this compound
| Cell Line | Effect on Cyclin B1 | Effect on cdc25c | Effect on cdc2 | Effect on p-cdc2 | Outcome | Reference |
|---|---|---|---|---|---|---|
| Esophageal Squamous Cell Carcinoma (ECA109) | Dose-dependent decrease | Dose-dependent decrease | No apparent change | Dose-dependent decrease | G2/M phase arrest | spandidos-publications.com |
Modulation of Signaling Pathways by this compound
This compound (DADS), a prominent organosulfur compound derived from garlic, has been the subject of extensive preclinical research to elucidate its biological activities. A significant focus of these investigations has been its ability to modulate various intracellular signaling pathways that are often dysregulated in pathological conditions. These pathways play crucial roles in cell proliferation, survival, apoptosis, and inflammation.
MEK-ERK Signaling Pathway Downregulation
Preclinical studies have demonstrated that this compound can suppress the Mitogen-activated protein kinase kinase (MEK)-Extracellular signal-regulated kinase (ERK) signaling pathway. In human esophageal squamous cell carcinoma (ESCC) cells, DADS was found to regulate cellular apoptosis by downregulating the MEK-ERK signaling pathway. nih.gov This effect was associated with an increased ratio of Bax to Bcl-2 and activation of caspase-3. nih.gov Further research in ESCC xenograft tumors confirmed that DADS treatment led to the downregulation of the ERK/MEK/RAF pathway, suggesting its potential as an anti-cancer agent against esophageal carcinoma. frontiersin.org In human breast cancer cells, DADS has been shown to decrease the levels of phosphorylated ERK (pERK). opensciencepublications.com The suppression of the SRC/Ras/ERK pathway by DADS is a key mechanism in its anticancer effects. researchgate.netplos.org Specifically, DADS upregulates miR-34a, which in turn inhibits the expression of SRC, leading to the suppression of the downstream Ras/ERK signaling cascade. plos.orgnih.gov
p53/p21 Pathway Activation
This compound has been shown to activate the p53/p21 signaling pathway, a critical regulator of the cell cycle and apoptosis. In human esophageal squamous cell carcinoma (ESCC) cells, DADS was found to control cell activity through multiple signaling pathways, including the activation of the p53/p21 pathway. nih.gov This activation is linked to the suppression of the G2/M phase of the cell cycle and the induction of apoptosis. nih.govnih.gov Studies have shown that DADS can increase the mRNA and protein levels of p53 and p21 in carcinoma cells, thereby inducing cell-cycle arrest and apoptosis. nih.gov The upregulation of p21 mRNA by DADS has been attributed to the activation of p53. researchgate.net In ESCC, the activation of the p53/p21 pathway by DADS contributes to a decrease in cyclin B1, cdc2, p-cdc2, and cdc25c. nih.gov While DADS can induce p53 expression, some studies in human colon cancer cells suggest it can also induce G2/M phase arrest in a p53-independent manner. spandidos-publications.com
SRC/Ras/ERK Pathway Suppression
Preclinical investigations have identified the suppression of the SRC/Ras/ERK pathway as a significant mechanism of this compound's biological activity. In human breast cancer cells, DADS has been found to suppress proliferation and metastasis by inhibiting this pathway. researchgate.netplos.org This inhibition is mediated through the upregulation of miR-34a. plos.orgnih.gov Research has identified SRC as a direct target of miR-34a, and by increasing the expression of miR-34a, DADS effectively inhibits SRC expression. plos.orgnih.gov The reduction in SRC protein levels leads to a decrease in active Ras-GTP and consequently less phosphorylated ERK1/2, demonstrating that the Ras/ERK pathway is downstream of SRC and is controlled by the miR-34a/SRC regulatory axis. plos.orgnih.gov This suggests that DADS exerts its anti-tumor effects in breast cancer by up-regulating miR-34a, which in turn suppresses the SRC/Ras/ERK signaling cascade. plos.orgnih.gov
Wnt-1 Signaling Pathway Regulation
This compound has been shown to regulate the Wnt-1 signaling pathway, which is critically involved in cell proliferation and development. In gastric cancer cells, DADS was found to inhibit cell proliferation and induce apoptosis by suppressing the Wnt-1 signaling pathway. nih.gov This effect is achieved through the upregulation of miR-200b and miR-22. nih.gov Further investigation revealed that Wnt-1 is a direct target of both miR-200b and miR-22. nih.gov The synergistic action of these microRNAs not only inhibits the growth of gastric cancer but also enhances the antitumor efficacy of DADS both in laboratory cell cultures and in living organisms. nih.gov Other studies have also pointed to the ability of DADS to inactivate the β-catenin signaling pathway, a key component of the Wnt cascade, in breast cancer cells, leading to the reversal of the epithelial-mesenchymal transition (EMT) and inhibition of cell growth. longdom.orgresearchgate.net
NF-κB Signaling Pathway Inhibition
This compound has been demonstrated to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. In preclinical models of colitis-induced colorectal cancer, dietary supplementation with DADS was shown to prevent tumorigenesis by suppressing inflammation through a mechanism involving the inhibition of NF-κB. nih.gov Mechanistic studies in colorectal cancer cells revealed that DADS diminished the nuclear localization and activity of NF-κB. nih.gov This suppression was found to be dependent on the inhibition of GSK-3β, a positive regulator of NF-κB. nih.gov In other studies, DADS has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 and p50 subunits. longdom.org This inhibition of NF-κB activation contributes to the anti-inflammatory effects of DADS. frontiersin.org Diallyl trisulfide (DATS), a related organosulfur compound, has also been shown to inhibit NF-κB signaling by inducing the degradation of TRAF6, which in turn suppresses the phosphorylation of IKKβ and stabilizes IκBα. spandidos-publications.com
PI3K/Akt Pathway Modulation
Preclinical research indicates that this compound modulates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. In diabetic rats, DADS treatment was found to improve cardiac dysfunction by enhancing the PI3K/Akt pathway. nih.gov Conversely, in the context of cancer, DADS has been shown to inhibit the PI3K/Akt pathway. For instance, in human colon cancer cells, DADS's effect on matrix metalloproteinases (MMPs) was found to be regulated through the NF-κB and PI3K/Akt pathways. nih.gov DADS-induced autophagy in some cancer cells, such as leukemia and osteosarcoma, leads to increased cell death by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov Furthermore, DADS has been observed to inhibit the PI3K/Akt pathway to prevent epithelial-mesenchymal transition (EMT) as well as cell migration and invasion in cancer cells. frontiersin.org In prostate cancer cells, DADS was found to induce apoptosis through the modulation of the PI3K/Akt signaling pathway. opensciencepublications.com
Interactive Data Tables
Table 1: Summary of this compound's Effect on Signaling Pathways
| Signaling Pathway | Effect of this compound | Cell/Tissue Type | Key Findings | References |
|---|---|---|---|---|
| MEK-ERK | Downregulation | Esophageal Squamous Cell Carcinoma | Suppresses apoptosis, decreases pERK | nih.gov, frontiersin.org, opensciencepublications.com |
| p53/p21 | Activation | Esophageal Squamous Cell Carcinoma | Induces G2/M arrest and apoptosis | nih.gov, nih.gov, nih.gov |
| SRC/Ras/ERK | Suppression | Breast Cancer | Inhibits proliferation and metastasis via miR-34a | researchgate.net, plos.org, nih.gov |
| Wnt-1 | Regulation | Gastric Cancer | Suppresses proliferation via miR-200b and miR-22 | nih.gov, nih.gov |
| NF-κB | Inhibition | Colorectal Cancer, Various | Reduces inflammation, inhibits nuclear translocation | frontiersin.org, nih.gov, longdom.org |
Nrf2 Pathway Activation and Antioxidant Defense
This compound (DADS) has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. nih.govscielo.br This activation leads to the induction of a range of antioxidant and cytoprotective genes, thereby enhancing the cell's defense mechanisms against oxidative stress. scielo.br
In preclinical models, DADS has demonstrated the ability to induce the expression of antioxidant enzymes. scielo.br For instance, studies have shown that DADS can induce heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO-1) gene expression through the activation of Nrf2. scielo.br This was observed in human kidney cells and further supported by findings where silencing Nrf2 suppressed the DADS-induced expression of HO-1. scielo.br The activation of the Nrf2 pathway by DADS is considered a key mechanism for its protective effects against oxidative stress-related tissue damage. scielo.br
Research in various cell and animal models has substantiated the role of DADS in mitigating oxidative injury by bolstering antioxidant defenses. nih.govscielo.br For example, DADS was found to protect against acetaminophen-induced acute hepatic damage in rats by increasing antioxidant enzyme activity. nih.gov Similarly, it has been shown to ameliorate doxorubicin-induced nephropathy by activating the Nrf2 pathway and inducing an array of antioxidant response element (ARE)-dependent genes. scielo.br Some studies suggest that DADS may directly interact with Keap1, a cytosolic repressor of Nrf2, leading to Nrf2's translocation to the nucleus and subsequent activation of antioxidant genes. plos.org
Table 1: Effects of this compound on Nrf2 Pathway Activation and Antioxidant Defense
| Model System | Key Findings | Reference |
|---|---|---|
| Human Kidney (HK-2) Cells | Induced HO-1 and NQO-1 gene expression via Nrf2 activation. | scielo.br |
| Rats with Acetaminophen-Induced Hepatic Damage | Increased antioxidant enzyme activity. | nih.gov |
| Rats with Doxorubicin-Induced Nephropathy | Ameliorated oxidative injury through Nrf2 pathway activation. | scielo.br |
| Human Gastric Epithelial (AGS) Cells | Diallyl trisulfide (DATS), a related compound, was more potent than DADS in inducing HO-1 and NQO1 via Nrf2 activation. | plos.org |
| Rats with Chronic Constriction Injury | Restored Nrf2 levels in the sciatic nerve and dorsal root ganglion. | mdpi.com |
PPARγ Upregulation
Preclinical studies have indicated that this compound can upregulate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating adipogenesis, inflammation, and metabolism. researchgate.net The upregulation of PPARγ is linked to some of the beneficial effects of DADS observed in models of organ damage.
In a study investigating glycerol-induced nephrotoxicity in rats, DADS administration afforded protection against renal damage. researchgate.net Notably, the renoprotective effect of DADS was abolished by a PPARγ antagonist, highlighting the key role of PPARγ in this process. researchgate.net Further research has also connected the protective effects of DADS against cadmium-induced hepatotoxicity to the upregulation of PPARγ, along with the suppression of inflammation and oxidative stress. researchgate.net While the precise mechanisms are still under investigation, these findings suggest that PPARγ is an important mediator of the protective actions of this compound.
Table 2: this compound and PPARγ Upregulation
| Model System | Key Findings | Reference |
|---|---|---|
| Rats with Glycerol-Induced Nephrotoxicity | DADS-mediated renoprotection was dependent on PPARγ activity. | researchgate.net |
| Cadmium-Induced Hepatotoxicity Model | The beneficial effects of DADS were associated with the upregulation of PPARγ. | researchgate.net |
| Neuroblastoma Cells | A related compound, diallyl trisulfide (DATS), activated the PPARγ pathway. | nih.gov |
Inhibition of Metastasis and Invasion
This compound has demonstrated significant potential in inhibiting cancer metastasis and invasion, key processes in tumor progression. nih.govresearchgate.netfrontiersin.org Its mechanisms of action involve the modulation of several cellular pathways and molecules that are critical for cell migration, invasion, and the degradation of the extracellular matrix.
This compound has been shown to suppress the epithelial-mesenchymal transition (EMT), a cellular program that allows epithelial cells to acquire mesenchymal, fibroblast-like properties and display reduced intercellular adhesion and increased motility. nih.govresearchgate.netnih.govjfda-online.com This process is a crucial step in the initiation of metastasis.
In gastric cancer cells, DADS was found to inhibit EMT by downregulating LIM kinase-1 (LIMK1). nih.gov This led to a decrease in the mesenchymal marker vimentin (B1176767) and an increase in the epithelial marker E-cadherin. nih.gov Similarly, in triple-negative breast cancer (TNBC) cells, DADS treatment resulted in the reversal of EMT. nih.govresearchgate.net This effect was associated with the inactivation of the β-catenin signaling pathway, which is known to regulate EMT. nih.govresearchgate.net Furthermore, in gastric cancer cells, DADS was shown to restrict EMT by downregulating the Wnt1/β-catenin pathway through the upregulation of RORα. jfda-online.com Studies on lung cancer cells have also indicated that DADS can reverse fibronectin-induced EMT. jst.go.jp
Preclinical evidence strongly supports the ability of this compound to inhibit the migration and invasion of various cancer cells. nih.govjst.go.jpnih.govmdpi.com This inhibitory effect is a direct consequence of its influence on the cellular machinery responsible for cell movement and the degradation of the surrounding tissue matrix.
In colon cancer cells, DADS has been observed to significantly inhibit migration and invasion. nih.govnih.gov This was linked to the suppression of the Rac1-mediated signaling pathway. nih.gov In gastric cancer cells, the suppression of migration and invasion by DADS was associated with the downregulation of the Rac1-Pak1/Rock1-LIMK1 pathway. nih.gov Furthermore, in hepatocellular carcinoma cells, the combination of DADS and sorafenib (B1663141) was found to inhibit invasion. mdpi.com Studies on lung cancer cells also demonstrated that DADS could decrease radiation-induced invasion and migration. frontiersin.org
A key mechanism through which this compound inhibits invasion and metastasis is by modulating the expression and activity of matrix metalloproteinases (MMPs). MMPs are a family of enzymes responsible for degrading the extracellular matrix, a critical step for cancer cell invasion. researchgate.netmdpi.comitmedicalteam.pl
Research has shown that DADS can downregulate the expression of several MMPs, including MMP-2, MMP-7, and MMP-9, in various cancer cell lines. researchgate.netnih.gov In human colon cancer cells, DADS was found to inhibit the expression of MMP-2, MMP-7, and MMP-9. nih.gov In triple-negative breast cancer cells, DADS treatment led to the downregulation of MMP-9. researchgate.net This effect was linked to the inactivation of the β-catenin signaling pathway. researchgate.net Similarly, in gastric cancer cells, DADS-induced suppression of EMT was coupled with decreased MMP-9 expression and increased expression of its inhibitor, TIMP-3. nih.govjfda-online.com In hepatocellular carcinoma cells, the combination of DADS and sorafenib was shown to inhibit invasion by downregulating MMP2 expression. mdpi.com
Table 3: Effects of this compound on Metastasis and Invasion
| Biological Process | Cancer Cell Type | Key Molecular Targets/Pathways | Reference |
|---|---|---|---|
| Suppression of EMT | Gastric Cancer | Downregulation of LIMK1, Wnt1/β-catenin | nih.govjfda-online.com |
| Triple-Negative Breast Cancer | Inactivation of β-catenin signaling | nih.govresearchgate.net | |
| Lung Cancer | Reversal of fibronectin-induced EMT | jst.go.jp | |
| Inhibition of Migration and Invasion | Colon Cancer | Suppression of Rac1-mediated pathway | nih.govnih.gov |
| Gastric Cancer | Downregulation of Rac1-Pak1/Rock1-LIMK1 pathway | nih.gov | |
| Hepatocellular Carcinoma | - | mdpi.com | |
| Modulation of MMP Expression | Colon Cancer | Downregulation of MMP-2, MMP-7, MMP-9 | nih.gov |
| Triple-Negative Breast Cancer | Downregulation of MMP-9 | researchgate.net | |
| Gastric Cancer | Downregulation of MMP-9, upregulation of TIMP-3 | nih.govjfda-online.com | |
| Hepatocellular Carcinoma | Downregulation of MMP2 | mdpi.com |
Angiogenesis Inhibition
This compound has demonstrated significant anti-angiogenic properties in preclinical investigations. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. DADS has been found to inhibit the angiogenic differentiation of endothelial cells. nih.gov This inhibition is partly achieved by reducing the activation of matrix metalloproteinases (MMPs) and the secretion of their inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1), in endothelial cells. nih.gov
Furthermore, DADS can downregulate the transcription and expression of vascular endothelial growth factor (VEGF) in a time- and dose-dependent manner in certain cancer cell lines. nih.gov In studies involving breast cancer, DADS has been shown to interfere with tumor metastasis and angiogenesis. nih.gov While some studies on the related compound diallyl trisulfide (DATS) have shown it inhibits angiogenesis by inactivating Wnt/β-catenin signaling and inhibiting VEGF expression, DADS itself has been noted for its role in blocking cancer growth through various mechanisms, including those that would indirectly affect angiogenesis. nih.gov
Table 1: Preclinical Research on this compound and Angiogenesis Inhibition
| Model/Cell Line | Key Findings | Reference |
|---|---|---|
| Endothelial Cells | Inhibited angiogenic differentiation. | nih.gov |
| Endothelial Cells | Reduced activation of matrix metalloproteinases (MMPs). | nih.gov |
| HL-60 Cells | Downregulated transcription and expression of vascular endothelial growth factor (VEGF). | nih.gov |
| Breast Cancer Models | Interfered with tumor metastasis and angiogenesis. | nih.gov |
Regulation of MicroRNAs (e.g., miR-34a, miR-200b, miR-22)
Preclinical studies have revealed that this compound can exert its biological effects by modulating the expression of specific microRNAs (miRNAs). In breast cancer cells, DADS treatment led to the upregulation of miR-34a. frontiersin.orgsemanticscholar.org This upregulation of miR-34a was found to inhibit breast cancer growth and enhance the antitumor effect of DADS both in laboratory settings and in animal models. semanticscholar.org The mechanism involves miR-34a suppressing the expression of SRC, which in turn inhibits the Ras/SRC/ERK signaling pathway. frontiersin.org
In the context of gastric cancer, DADS treatment resulted in altered miRNA expression, notably the upregulation of miR-200b and miR-22. frontiersin.orgnih.gov Further investigation identified Wnt-1 as a direct target of both miR-200b and miR-22. nih.gov These two miRNAs were found to work together to inhibit gastric cancer growth and augment the antitumor activity of DADS. nih.gov This suggests that miR-22 and miR-200b could be potential therapeutic agents to enhance the effectiveness of DADS. frontiersin.orgnih.gov
Table 2: Regulation of MicroRNAs by this compound in Preclinical Studies
| MicroRNA | Cancer Type | Effect of DADS | Mechanism of Action | Reference |
|---|---|---|---|---|
| miR-34a | Breast Cancer | Upregulation | Inhibits SRC expression, suppressing the Ras/SRC/ERK pathway. | frontiersin.orgsemanticscholar.org |
| miR-200b | Gastric Cancer | Upregulation | Targets Wnt-1, inhibiting cell proliferation and inducing apoptosis. | frontiersin.orgnih.gov |
| miR-22 | Gastric Cancer | Upregulation | Targets Wnt-1, inhibiting cell proliferation and inducing apoptosis. | frontiersin.orgnih.gov |
Antioxidant Activities
Inhibition of Reactive Oxygen Species (ROS) Production
This compound has demonstrated notable antioxidant properties by directly inhibiting the production of reactive oxygen species (ROS). nih.gov In vitro studies have shown that DADS can reduce the levels of ROS induced by deoxycholic acid in Barrett's epithelial cells. nih.gov Similarly, treatment with DADS significantly lowered ROS levels in IL-1β-treated bone marrow mesenchymal stem cells. nih.gov
In the context of cancer, DADS has been shown to suppress the production of ROS. frontiersin.org For instance, it was effective at inhibiting ROS production induced by the carcinogen benzo(a)pyrene in normal breast cell lines. frontiersin.org The related compound, diallyl trisulfide (DATS), has also been shown to inhibit ROS production in normal breast epithelial cells, highlighting a common mechanism among these organosulfur compounds. mdpi.com This ability to counteract ROS is a key aspect of the compound's protective effects against cellular damage.
Upregulation of Antioxidant Enzymes (Catalase, SOD, Glutathione (B108866) Peroxidase)
This compound enhances the body's antioxidant defenses by upregulating key antioxidant enzymes. nih.govnih.gov Preclinical studies have shown that treatment with DADS can activate enzymes such as catalase, superoxide (B77818) dismutase (SOD), and glutathione peroxidase. nih.govnih.govijcrt.org These enzymes play a crucial role in converting harmful peroxides into less toxic substances, thereby protecting cells and tissues from ROS-induced damage. nih.gov
For example, in rats with piroxicam-induced liver damage, the presence of this compound in garlic extract was noted to significantly enhance antioxidant enzyme activity. openveterinaryjournal.com This upregulation helps to restore the balance between pro-oxidants and antioxidants, mitigating lipid peroxidation and replenishing endogenous antioxidant defenses. openveterinaryjournal.com The mechanism for this upregulation is linked to the activation of the Nrf2 pathway, which is a key regulator of the antioxidant response. nih.govscielo.br
Enhancement of Endogenous Antioxidant Defense Mechanisms
This compound strengthens the body's intrinsic antioxidant defense systems. nih.govscielo.br A primary mechanism through which DADS achieves this is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. scielo.br Nrf2 is a critical regulator that responds to oxidative stress by inducing the expression of a wide array of antioxidant and detoxification genes. scielo.br
Anti-inflammatory Activities
This compound has demonstrated significant anti-inflammatory properties in various preclinical models. Its mechanisms of action involve the modulation of inflammatory mediators and the suppression of critical signaling pathways that drive the inflammatory response.
Modulation of Inflammatory Mediators
Preclinical research has shown that this compound can effectively modulate the production and activity of several key inflammatory mediators. In various in vitro and in vivo models, DADS has been observed to inhibit the release of pro-inflammatory molecules. researchgate.net
One of the primary mechanisms by which this compound exerts its anti-inflammatory effects is through the inhibition of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This inhibition leads to a subsequent reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are pivotal in the inflammatory process. nih.gov Studies using RAW 264.7 macrophage cells have provided strong evidence for the inhibitory effects of DADS on the lipopolysaccharide (LPS)-induced production of iNOS and COX-2. nih.gov
Furthermore, this compound has been shown to decrease the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins. mdpi.comnih.gov For instance, in a mouse model of cerulein-induced acute pancreatitis, administration of DADS significantly attenuated pancreatic and pulmonary inflammation by reducing the expression of TNF-α. researchgate.net The compound also influences the activity of immune cells, modulating the numbers of circulating lymphocytes, leukocytes, and monocytes. nih.gov
Table 1: Effects of this compound on Inflammatory Mediators
| Mediator | Model System | Observed Effect |
| iNOS | RAW 264.7 cells | Inhibition of LPS-induced production nih.gov |
| COX-2 | RAW 264.7 cells | Inhibition of LPS-induced production nih.gov |
| Nitric Oxide (NO) | Activated cells | Reduction in production nih.gov |
| Prostaglandin E2 (PGE2) | Activated cells | Reduction in production nih.gov |
| TNF-α | Cerulein-induced acute pancreatitis (mice) | Decreased expression researchgate.net |
| IL-1β | Rat emphysema model | Suppressed mRNA expression mdpi.com |
| IL-6 | Preclinical models of inflammatory bowel disease | Inhibition of production nih.gov |
Suppression of NF-κB Activation
A crucial mechanism underlying the anti-inflammatory activity of this compound is its ability to suppress the activation of nuclear factor-kappa B (NF-κB). caringsunshine.com NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. nih.gov
Preclinical studies have demonstrated that this compound can inhibit the NF-κB signaling pathway through various mechanisms. It has been shown to suppress the degradation of IκB, an inhibitor of NF-κB, which in turn prevents the translocation of NF-κB into the nucleus. nih.govfrontiersin.org In a study on cerulein-induced pancreatitis in mice, DADS was found to suppress the transcriptional activity of the NF-κB p65 subunit. nih.gov
Furthermore, research indicates that this compound can inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), which subsequently suppresses the NF-κB pathway. nih.govnih.gov This inhibition of GSK-3β has been linked to the prevention of prolonged inflammation and tissue damage. nih.gov In human colorectal cancer cells, the tumor-suppressive effect of DADS was partly mediated by this GSK-3β-dependent NF-κB inhibition. nih.gov this compound has also been found to affect the expression of signal transducer and activator of transcription 1 (STAT1), which can inhibit the enhancement of NF-κB signaling. nih.gov
Detoxification Mechanisms
This compound has been shown to play a role in the body's detoxification processes, primarily by modulating the activity of enzymes involved in carcinogen metabolism. nih.govcaringsunshine.com
Activation of Carcinogen Metabolizing Enzymes
This compound has been reported to activate metabolizing enzymes that are involved in the detoxification of carcinogens. nih.govmdpi.com This is considered one of the mechanisms through which it may exert chemopreventive effects. caringsunshine.com The activation of these enzymes can lead to the detoxification and subsequent elimination of harmful substances from the body. nih.gov
Induction of Phase II Enzymes
A key aspect of this compound's detoxification activity is its ability to induce phase II detoxification enzymes. nih.gov These enzymes play a critical role in making toxic compounds more water-soluble, thereby facilitating their excretion from the body. jmb.or.kr
Studies have shown that this compound can significantly increase the activities of several phase II enzymes, including glutathione S-transferase (GST), quinone reductase, microsomal epoxide hydrolase, and UDP-glucuronosyltransferase in various tissues such as the liver, intestine, kidney, and lungs. nih.gov In rat models, administration of this compound has been shown to significantly increase the activities of GST and quinone reductase. researchgate.net The induction of these enzymes is believed to contribute to the protective effects of DADS against chemical-induced toxicities. researchgate.net
Table 2: Induction of Phase II Enzymes by this compound
| Enzyme | Tissue/Model | Observed Effect |
| Glutathione S-transferase (GST) | Rat liver, intestine, kidney, lungs | Significant increase in activity nih.govresearchgate.net |
| Quinone Reductase | Rat liver, intestine, kidney, lungs | Significant increase in activity nih.govresearchgate.net |
| Microsomal Epoxide Hydrolase | Rat liver, intestine, kidney, lungs | Significant boost in activity nih.gov |
| UDP-glucuronosyltransferase | Rat liver, intestine, kidney, lungs | Significant boost in activity nih.gov |
Inhibition of Cytochrome P450 Enzymes (e.g., CYP2E1)
In addition to inducing phase II enzymes, this compound can also inhibit certain phase I enzymes, particularly those in the cytochrome P450 (CYP) family that are involved in the activation of procarcinogens. nih.gov
A notable target of this compound is CYP2E1, an enzyme known to metabolize various xenobiotics, including some procarcinogens. nih.gov Preclinical studies have demonstrated that this compound and its metabolites can inhibit the activity of CYP2E1. oregonstate.edu In animal studies, oral administration of DADS has led to a reduction in liver CYP2E1 protein levels. nih.gov This inhibition of CYP2E1 is considered a key mechanism for the chemopreventive properties of this compound, as it reduces the bioactivation of certain carcinogens. The inhibitory effect of diallyl sulfide on CYP2E1 has been described as a competitive inhibition. nih.gov
Suppression of DNA Adduct Formation
A key mechanism underlying the anticancer potential of this compound is its ability to suppress the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. nih.govnih.gov This action is a critical step in preventing the initiation of carcinogenesis. nih.gov Studies have shown that DADS can reduce the DNA damage induced by certain carcinogens. longdom.org For instance, in experimental models, DADS has been observed to decrease the formation of carcinogen-induced DNA adducts, thereby inhibiting the proliferation of various cancer cell types. nih.govlongdom.orglongdom.org The suppression of DNA adduct formation is one of the several ways DADS exerts its anti-cancer effects, which also include the activation of detoxifying enzymes and the regulation of cell cycle arrest. nih.govplos.org
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in preclinical research, particularly in the context of neuropathic pain and related signaling pathways.
Studies have shown that this compound can effectively reduce neuropathic pain. semanticscholar.orgkoreamed.org In animal models of chronic constriction injury (CCI) of the sciatic nerve, administration of DADS resulted in a significant decrease in pain behaviors such as mechanical hyperalgesia and allodynia. semanticscholar.orgkoreamed.orgnih.gov Research suggests that DADS, along with other garlic-derived organosulfur compounds, has the potential to alleviate neuropathic pain. nih.govsemanticscholar.orgkoreamed.org Further investigations have explored its anxiolytic and antidepressant effects in the context of chronic neuropathic pain, suggesting that its therapeutic properties may stem from inhibiting inflammatory and apoptotic responses in key brain regions. mdpi.com
Table 1: Effect of this compound on Neuropathic Pain in a Chronic Constriction Injury (CCI) Model
| Treatment Group | Mechanical Hyperalgesia (Paw Withdrawal Threshold) | Mechanical Allodynia (Paw Withdrawal Threshold) | Cold Allodynia (Response Frequency) |
| Sham | Normal | Normal | Normal |
| CCI Control | Decreased | Decreased | Increased |
| This compound (25 mg/kg) | Significantly Increased vs. CCI | Significantly Increased vs. CCI | Significantly Decreased vs. CCI |
| This compound (50 mg/kg) | More Significantly Increased vs. CCI | More Significantly Increased vs. CCI | More Significantly Decreased vs. CCI |
This table is a representative summary of findings from studies investigating the effects of this compound on neuropathic pain behaviors in rats subjected to CCI. semanticscholar.orgkoreamed.org
The neuroprotective effects of this compound in neuropathic pain are linked to its ability to modulate specific signaling pathways. semanticscholar.orgkoreamed.org Research has indicated that DADS can restore the levels of hydrogen sulfide (H₂S), brain-derived neurotrophic factor (BDNF), and nuclear factor erythroid 2-related factor 2 (Nrf2) in the sciatic nerve and dorsal root ganglia of animals with neuropathic pain. semanticscholar.orgkoreamed.orgnih.gov The activation of this H₂S-BDNF-Nrf2 signaling pathway appears to be a key mechanism through which this compound attenuates neuropathic pain. semanticscholar.orgkoreamed.orgnih.gov When the action of BDNF was blocked, the pain-relieving and Nrf2-restoring effects of DADS were abolished, highlighting the critical role of this pathway. semanticscholar.orgkoreamed.orgnih.gov
Antimicrobial Activities
This compound has also been investigated for its broad-spectrum antimicrobial properties, demonstrating efficacy against various viruses and fungi.
Early research reported that this compound could inhibit the proliferation of cells infected with HIV-1. nih.gov It has also been found to be effective against HIV-infected cells. phytopharmajournal.comjournalmedicals.com In studies related to the dengue virus, DADS, along with other garlic compounds, was shown to reduce inflammation and oxidative stress. nih.govphytopharmajournal.com The antiviral properties of garlic compounds are often attributed to organosulfur constituents like this compound. phytopharmajournal.comfrontiersin.org
This compound exhibits significant antifungal activity against a range of fungal pathogens. nih.govdovepress.com It has been shown to inhibit the growth of Aspergillus versicolor. nih.gov Studies have also demonstrated its effectiveness against Candida albicans. nih.govnih.govresearchgate.net The antifungal mechanism of DADS against C. albicans includes inhibiting the formation of biofilms by preventing the transition from yeast to the more virulent hyphal form. nih.gov Furthermore, this compound can reduce oxidative stress and cell death induced by C. albicans. nih.gov Research has also shown that DADS can work synergistically with conventional antifungal drugs like fluconazole (B54011) and amphotericin B against C. albicans. rsdjournal.org
Table 2: Antifungal Activity of this compound
| Fungal Species | Observed Effect |
| Candida albicans | Inhibition of biofilm formation, reduction of oxidative stress, synergistic action with antifungal drugs. nih.govrsdjournal.org |
| Aspergillus versicolor | Growth inhibition. nih.gov |
| Trametes versicolor | Antifungal activity with an IC50 value of 116.2 μg/mL. mdpi.com |
| Laetiporus sulphureus | Antifungal activity with an IC50 value of 73.2 μg/mL. mdpi.com |
Antibacterial Effects
This compound (DADS) is a significant organosulfur compound derived from garlic and is largely responsible for the antimicrobial properties of garlic oil. wikipedia.org Its effectiveness stems from its ability to inhibit the growth of various molds and bacteria. wikipedia.org The antimicrobial strength of diallyl sulfides, including DADS, is correlated with the number of sulfur atoms they contain; for instance, diallyl trisulfide shows greater antibacterial activity than DADS, which in turn is more potent than diallyl sulfide. asm.orgtandfonline.com This principle holds true across different temperatures. asm.org
Research has demonstrated the antibacterial action of DADS against a range of pathogens. It has shown efficacy against Helicobacter pylori, the bacterium associated with stomach ulcers, although it is not as potent as allicin in this regard. wikipedia.org Studies have also highlighted its inhibitory effects against foodborne pathogens such as Bacillus cereus, Escherichia coli O157:H7, and Listeria monocytogenes. asm.orgnih.gov The mechanism behind its effect on B. cereus involves compromising the integrity of the bacterial cell membrane, leading to leakage of intracellular proteins and observable deformation of the cell membrane. nih.gov Furthermore, DADS has been found to be effective against Aggregatibacter actinomycetemcomitans, a key pathogen in localized aggressive periodontitis. nih.gov
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various bacteria, providing a quantitative measure of its antibacterial potency.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacteria
| Bacterium | MIC (mg/L) |
|---|---|
| Listeria monocytogenes | 100 |
| Staphylococcus aureus | 100 |
| Salmonella Typhimurium | 200 |
| Escherichia coli O157:H7 | 400 |
Hepatoprotective Effects
This compound has demonstrated significant protective effects on the liver, particularly in mitigating damage induced by drugs and heavy metals. Its hepatoprotective actions are largely attributed to its antioxidant and anti-inflammatory properties.
Protection Against Drug-Induced Hepatotoxicity (e.g., Acetaminophen (B1664979), Cyclophosphamide)
This compound has been shown to offer protection against liver damage caused by an overdose of acetaminophen. nih.gov Acetaminophen-induced hepatotoxicity is characterized by elevated levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), oxidative stress, and hepatocellular apoptosis. nih.gov Pre-treatment with DADS has been found to effectively reduce this acute liver injury. nih.gov The protective mechanism of DADS involves the suppression of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolic activation of acetaminophen to its toxic metabolite, N-acetyl-p-benzoquinoneimine (NAPQI). nih.govwjgnet.com By inhibiting CYP2E1 and enhancing the activities of antioxidant enzymes, DADS mitigates oxidative stress. nih.gov It also suppresses the activation of c-Jun-N-terminal protein kinase (JNK) and nuclear factor kappaB (NF-κB), thereby reducing hepatocellular apoptosis and inflammation. nih.gov
Similarly, DADS has demonstrated a protective role against hepatotoxicity induced by the chemotherapeutic drug cyclophosphamide. researchgate.net Cyclophosphamide administration can lead to significant disturbances in liver function, marked by oxidative stress and inflammation. researchgate.net Pre-administration of DADS has been observed to attenuate these effects by improving liver function parameters and reducing oxidative stress and inflammatory biomarkers. researchgate.net Histopathological examinations have confirmed that DADS helps in ameliorating the structural changes in the liver caused by cyclophosphamide. researchgate.net The protective mechanism is linked to the upregulation of antioxidant and anti-inflammatory responses. researchgate.net
The table below presents data from a study on the effect of DADS pre-treatment on liver function parameters in rats administered with cyclophosphamide.
Table 2: Effect of this compound (DADS) Pre-treatment on Liver Function Parameters in Cyclophosphamide (CP)-Administered Rats
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
|---|---|---|---|---|
| Control | 35.1 ± 2.4 | 85.2 ± 5.1 | 110.5 ± 8.3 | 0.5 ± 0.04 |
| CP | 98.7 ± 7.9 | 210.4 ± 15.8 | 250.1 ± 18.7 | 1.8 ± 0.12 |
| DADS + CP | 45.3 ± 3.1 | 105.6 ± 8.9 | 135.7 ± 10.2 | 0.8 ± 0.06 |
Mitigation of Heavy Metal-Induced Hepatotoxicity (e.g., Cadmium)
This compound has been identified as an effective agent in protecting the liver from damage caused by heavy metals like cadmium. imrpress.comnih.gov Cadmium exposure is known to induce significant hepatotoxicity, characterized by oxidative stress, inflammation, and apoptosis. imrpress.comresearchgate.net Studies in rats have shown that cadmium administration leads to hepatic dysfunction, necrosis, inflammatory cell infiltration, and collagen deposition. nih.gov It increases levels of malondialdehyde (MDA) and nitric oxide (NO), upregulates pro-inflammatory mediators, and decreases antioxidants like glutathione (GSH). nih.govresearchgate.net
Pre-treatment with DADS has been shown to ameliorate these cadmium-induced effects. imrpress.comnih.gov It attenuates oxidative stress and apoptosis, suppresses the TLR-4/NF-κB signaling pathway involved in inflammation, and enhances the levels of antioxidants. imrpress.comnih.gov Furthermore, DADS has been observed to upregulate peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that plays a role in suppressing inflammation and oxidative stress. imrpress.comnih.gov In vitro studies have also confirmed that pre-treatment with DADS protects rat hepatocytes from cadmium-induced injury. imrpress.com
The following table illustrates the protective effect of DADS on serum markers of liver injury in rats exposed to cadmium.
Table 3: Effect of this compound (DADS) on Serum Liver Injury Markers in Cadmium (Cd)-Administered Rats
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) | LDH (U/L) |
|---|---|---|---|---|
| Control | 28.5 ± 1.7 | 75.4 ± 4.5 | 102.3 ± 6.1 | 245.8 ± 14.7 |
| Cd | 85.1 ± 6.8 | 198.2 ± 15.9 | 235.6 ± 18.8 | 510.4 ± 40.8 |
| DADS + Cd | 38.7 ± 2.9 | 95.3 ± 7.6 | 125.4 ± 10.0 | 298.7 ± 23.9 |
Pharmacokinetics and Metabolism of Diallyl Disulfide
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Diallyl disulfide is rapidly absorbed and extensively metabolized in the body. Following oral administration in rats, it is transformed into several key metabolites that are distributed throughout the body and subsequently excreted. The highest concentration of metabolites is typically observed between 48 and 72 hours after administration. The primary routes of excretion for its metabolites are through urine.
In vivo and in vitro studies have identified several major metabolites of this compound. In rats, this compound is absorbed and converted into allyl mercaptan, allyl methyl sulfide (B99878), allyl methyl sulfoxide (B87167), and allyl methyl sulfone dntb.gov.ua. Allyl methyl sulfone has been identified as the most abundant and persistent of these metabolites dntb.gov.ua. Studies using primary rat hepatocytes have also identified allyl mercaptan and allyl methyl sulfide as metabolites of this compound mdpi.comacs.org. Furthermore, in human liver microsomes, diallyl disulfoxide, also known as allicin (B1665233), has been identified as a metabolite nih.gov.
Table 1: Major Metabolites of this compound
| Metabolite Name | Chemical Formula | Site of Identification |
|---|---|---|
| Allyl Mercaptan | C₃H₆S | In vivo (rats) dntb.gov.ua, In vitro (rat hepatocytes) mdpi.comacs.org |
| Allyl Methyl Sulfide | C₄H₈S | In vivo (rats) dntb.gov.ua, In vitro (rat hepatocytes) mdpi.comacs.org |
| Allyl Methyl Sulfoxide | C₄H₈OS | In vivo (rats) dntb.gov.ua |
| Allyl Methyl Sulfone | C₄H₈O₂S | In vivo (rats) dntb.gov.ua |
| Diallyl Disulfoxide (Allicin) | C₆H₁₀OS₂ | In vitro (human liver microsomes) nih.gov |
The biotransformation of this compound is primarily carried out by phase I and phase II metabolizing enzymes. The oxidation of this compound to allicin in human liver microsomes involves both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs), with the CYP system playing a predominant role nih.gov. Specifically, CYP2E1 has been identified as the primary isoenzyme responsible for this metabolic conversion nih.gov. The involvement of CYP2E1 is supported by inhibition studies and correlation analyses with CYP2E1-specific activities nih.govgattefosse.com.
Table 2: Enzymes Involved in this compound Metabolism
| Enzyme Family | Specific Enzyme | Role in Metabolism |
|---|---|---|
| Cytochrome P450 | CYP2E1 | Primary enzyme in the oxidation of this compound to allicin nih.gov |
| Flavin-Containing Monooxygenases | Not specified | Minor role in the oxidation of this compound nih.gov |
Bioavailability Considerations
This compound is characterized by its hydrophobicity and a short biological half-life, which can limit its systemic availability. In isolated perfused rat liver studies, this compound was found to have a very short half-life of approximately 6.09 minutes google.com. This rapid clearance necessitates strategies to improve its stability and prolong its circulation time to enhance its therapeutic effects.
To overcome the challenges of poor stability and short half-life, various novel drug delivery systems have been explored for organosulfur compounds like this compound. These systems aim to improve solubility, protect the compound from degradation, and provide sustained release, thereby enhancing bioavailability.
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. These systems are of significant interest for the delivery of poorly water-soluble drugs. By encapsulating lipophilic compounds like this compound in the oil phase of an oil-in-water microemulsion, their aqueous solubility and stability can be significantly increased. While specific studies on this compound microemulsions are limited, research on the related compound diallyl trisulfide has demonstrated the potential of this approach. An oil-free microemulsion of diallyl trisulfide was shown to increase its systemic circulation time in rats acs.org. The small droplet size of microemulsions, typically in the range of 10-200 nm, allows for efficient absorption and distribution. The formulation of a microemulsion involves the careful selection of an oil phase, a surfactant, and a co-surfactant to create a stable system that can effectively carry the drug.
Novel Drug Delivery Systems for Enhanced Bioavailability
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, making them a versatile drug delivery system. For this compound (DADS), a lipophilic compound, liposomal formulations have been developed to improve its bioavailability and therapeutic potential, particularly in cancer therapy. nih.gov
The poor solubility of DADS in aqueous solutions presents a significant challenge for its clinical application. nih.gov To overcome this, researchers have prepared PEGylated liposomes containing DADS (DCPDD). These liposomes are sterically stabilized and nanosized, which helps to delay clearance by the reticular endothelial system (RES) and prolong circulation time. nih.gov The hydrophobic nature of DADS allows it to be strongly associated with the lipids in the bilayer. nih.gov
Studies have also explored pH-sensitive liposomes for the delivery of the related compound, diallyl sulfide (DAS). These liposomes are designed to release their contents in the acidic environment of tumor cells, thereby delivering the compound directly to the cytosol where it can exert its effects. nih.gov This targeted delivery mechanism can enhance the compound's efficacy. nih.gov For instance, pH-sensitive liposomes for DAS are primarily constituted of phosphatidylethanolamine, which undergoes a phase transition at acidic pH, facilitating the release of the encapsulated drug. nih.gov
| Liposomal Formulation | Encapsulated Compound | Mean Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Key Findings |
|---|---|---|---|---|---|
| PEGylated Liposomes (DCPDD) | This compound (DADS) | Not Specified | Not Specified | Not Specified | Demonstrated only 23.5% leakage and 63.66% release in serum at 37°C, indicating high stability due to the hydrophobicity of DADS. nih.gov |
| pH-Sensitive Liposomes | Diallyl Sulfide (DAS) | Not Specified | Not Specified | Not Specified | Designed to enhance cytosolic drug delivery in acidic tumor environments. nih.gov |
| PEG-coated DSPC/Chol Liposomes (DATSL) | Diallyl Trisulfide (DATS) | 135.5 | -15.75 | ~93% | Developed to improve DATS bioavailability and assess chemosensitizing properties. mdpi.com |
Nanoparticles (e.g., Solid Lipid Nanoparticles, Gold Nanoparticles)
Nanoparticle-based delivery systems represent another promising strategy to enhance the therapeutic efficacy of this compound. These systems include solid lipid nanoparticles (SLNs) and gold nanoparticles (AuNPs).
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, which are well-suited for encapsulating lipophilic drugs like DADS. DADS-loaded SLNs (DADS-SLN) have been shown to increase the expression of pro-apoptotic proteins such as Bad, Bax, caspase-3, and caspase-9, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This indicates that DADS-SLNs induce apoptosis through the intrinsic signaling pathway. nih.gov In one study, the percentage of cells undergoing late and early apoptosis was significantly higher with DADS-SLN treatment (55.6% and 3.3%, respectively) compared to control samples (0.8% and 0.7%). nih.gov Another formulation, DADS-RAGE-SLN, was developed to improve the apoptotic activity of DADS in specific cancer cell lines. nih.gov
Gold Nanoparticles (AuNPs) have also been synthesized using this compound. In this eco-friendly method, DADS is used to induce the formation of stable gold nanoparticles (D-GNPs). rsc.orgrsc.org These D-GNPs have been physically characterized and show a characteristic surface plasmon band near 551 nm. rsc.orgrsc.org Fourier-transform infrared spectroscopy (FT-IR) analysis confirmed the association of the sulfur group from DADS with the nanoparticles. rsc.org D-GNPs have demonstrated dose-dependent cytotoxicity and the ability to induce apoptosis in human leukemia cell lines. rsc.orgrsc.org
| Nanoparticle Type | Abbreviation | Size (Hydrodynamic Diameter) | Zeta Potential (mV) | Key Research Findings |
|---|---|---|---|---|
| Solid Lipid Nanoparticles | DADS-SLN | Not Specified | Not Specified | Induces apoptosis via the intrinsic pathway by modulating pro- and anti-apoptotic proteins. nih.gov |
| Gold Nanoparticles | D-GNPs | 70 - 77 nm | -24.6 | Synthesized using DADS; exhibit anti-proliferative and apoptotic effects in human leukemia cells. rsc.orgrsc.org |
Niosomes
Niosomes are non-ionic surfactant-based vesicles that can be used as an alternative to liposomes for drug delivery. They have been successfully used to formulate this compound and the related compound diallyl sulfide (DAS) to enhance their therapeutic effects, particularly their antifungal properties. nih.govnih.govtandfonline.com
In one study, a niosomal formulation of DADS was developed and evaluated for its potential in treating disseminated candidiasis in a mouse model. nih.gov The niosomes were prepared using various non-ionic surfactants, with Span 80 being the most efficient for DADS entrapment. nih.gov The resulting DADS-loaded niosomes had a size in the range of 140 ± 30 nm and a zeta potential of -30.67 ± 4.5 mV. nih.gov When administered to infected animals, the niosomal DADS formulation was more efficient at clearing the fungal burden and increasing survival compared to the free form of the compound. nih.gov
Similarly, a niosomal formulation of diallyl sulfide (DAS) was developed to evaluate its efficacy against experimental candidiasis. nih.govtandfonline.com This formulation significantly reduced the fungal load in vital organs like the liver and spleen and decreased mortality in treated mice compared to free DAS. nih.govtandfonline.com Histopathological studies and liver/kidney function tests indicated that the niosomal DAS was free of toxic manifestations. nih.govtandfonline.com These findings suggest that incorporating DADS or DAS into niosomes enhances their antifungal efficacy. nih.govtandfonline.com
| Encapsulated Compound | Surfactant Used | Size (nm) | Zeta Potential (mV) | Key Research Findings |
|---|---|---|---|---|
| This compound (DADS) | Span 80 | 140 ± 30 | -30.67 ± 4.5 | More efficient at clearing fungal burden in a murine candidiasis model compared to free DADS. nih.gov |
| Diallyl Sulfide (DAS) | Sorbitan monoester surfactants | Not Specified | Not Specified | Significantly reduced fungal load and mortality in mice with experimental candidiasis compared to free DAS. nih.govtandfonline.com |
Tissue Distribution Studies
The distribution of this compound and its metabolites in various tissues has been investigated to understand its pharmacokinetic profile. Following administration, DADS is absorbed and undergoes metabolism, leading to the presence of several metabolites in different parts of the body.
A study involving a single oral administration of 200 mg/kg of DADS to rats identified its major metabolites as allyl mercaptan (AM), allyl methyl sulfide (AMS), allyl methyl sulfoxide (AMSO), and allyl methyl sulfone (AMSO2). researchgate.net These metabolites were detected in the stomach, liver, plasma, and urine. researchgate.net The highest concentrations of these metabolites were generally measured 48-72 hours after administration. researchgate.net Among the metabolites, allyl methyl sulfone (AMSO2) was found to be the most abundant and persistent. researchgate.net The levels of all sulfur compounds declined rapidly within the first week. researchgate.net
Another study using radioactively labeled DADS in mice found that the uptake of radioactivity was highest in the liver, peaking at 90 minutes after intraperitoneal injection. doi.org It was noted that 70% of the radioactivity in the liver was located in the cytoplasm, with 80% of that being in the form of DADS sulfates, indicating significant metabolic conversion within the liver tissue. researchgate.net When perfused through an isolated rat liver, DADS was converted to allyl mercaptan, allyl methyl sulfide, allyl methyl sulfoxide, and allyl methyl sulfone. researchgate.net
| Tissue/Fluid | Detected Metabolites | Peak Detection Time | Key Observations |
|---|---|---|---|
| Stomach | Allyl Mercaptan (AM), Allyl Methyl Sulfide (AMS), Allyl Methyl Sulfoxide (AMSO), Allyl Methyl Sulfone (AMSO2) | 48-72 hours | Metabolites are present as DADS is absorbed and metabolized. researchgate.net |
| Liver | AM, AMS, AMSO, AMSO2 | 48-72 hours | The liver shows the highest uptake of DADS-related compounds and is a primary site of metabolism. researchgate.netdoi.org |
| Plasma | AM, AMS, AMSO, AMSO2 | 48-72 hours | Metabolites circulate in the bloodstream, allowing for systemic distribution. researchgate.net |
| Urine | Allyl Methyl Sulfoxide (AMSO), Allyl Methyl Sulfone (AMSO2) | 48-72 hours | Only AMSO and AMSO2 are significantly excreted in the urine. researchgate.net |
Synthesis and Derivatization of Diallyl Disulfide
Chemical Synthesis Methods
Several chemical routes have been developed for the synthesis of diallyl disulfide, ranging from classical laboratory procedures to more modern, efficient techniques. These methods often involve reactions with allyl halides and sulfur sources, with varying degrees of success in terms of yield and purity.
Classical Synthesis Routes
Classical synthesis methods for this compound typically involve the reaction of an alkali metal disulfide source with an allyl halide, such as allyl chloride or allyl bromide wikipedia.orggoogle.com. A common approach is the in-situ generation of sodium disulfide by reacting sodium sulfide (B99878) with elemental sulfur in an aqueous medium. This disulfide source is then reacted with allyl chloride or allyl bromide to yield this compound wikipedia.orggoogle.com. These reactions are often carried out in an inert gas atmosphere to prevent unwanted side reactions wikipedia.org. While effective, these classical methods can sometimes lead to a mixture of diallyl monosulfide (DAMS), this compound (DADS), and diallyl trisulfide (DATS) uliege.be. Optimization of reaction conditions, such as temperature and reactant ratios, is crucial for maximizing DADS yield and purity google.com. For instance, operating within a specific temperature range of 40–60 °C, and more preferably 45–50 °C, has been found to minimize the formation of undesired byproducts google.com.
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a more rapid and energy-efficient approach to this compound production compared to conventional heating methods researchgate.netuliege.be. Studies have shown that microwave irradiation can significantly reduce reaction times, for example, from hours to as little as 12 minutes, while achieving good yields, such as 82.2% researchgate.netcardiff.ac.uk. These methods often employ phase transfer catalysts (PTCs) to facilitate the reaction between immiscible phases, further enhancing efficiency researchgate.netuliege.becardiff.ac.uk. Research comparing classical oil bath heating with microwave irradiation indicated that microwave-assisted synthesis, particularly at lower temperatures (e.g., 40°C), can yield higher amounts of DADS, although higher temperatures in microwave synthesis can lead to a decrease in DADS purity with a greater proportion of DAMS uliege.beuliege.be.
Role of Phase Transfer Catalysts (e.g., Tetrabutylammonium (B224687) Bromide, Polyethylene (B3416737) Glycol)
Phase transfer catalysts (PTCs) play a critical role in enhancing the efficiency and yield of this compound synthesis, particularly in biphasic reaction systems wikipedia.orgresearchgate.netcardiff.ac.ukpharmatutor.org. PTCs, such as tetrabutylammonium bromide (TBAB) and polyethylene glycol (PEG), facilitate the transfer of reactants between immiscible aqueous and organic phases, thereby accelerating the reaction rate wikipedia.orgresearchgate.netcardiff.ac.ukdokumen.pub. TBAB is frequently cited as an effective PTC for this synthesis, with studies reporting optimal conditions using TBAB at specific mass ratios to reactants researchgate.netcardiff.ac.uk. PEG, particularly PEG-400, has also been employed as a PTC, showing good yields when used with sodium disulfide and allyl chloride researchgate.net. The presence of a PTC is generally recommended to improve both the quantity and purity of DADS obtained uliege.becardiff.ac.ukuliege.be.
Optimization of Reaction Conditions (e.g., Temperature, Time, Reactant Ratio)
Optimizing reaction conditions is paramount for achieving high yields and purity in this compound synthesis. Key parameters include temperature, reaction time, and the molar ratio of reactants google.comresearchgate.netuliege.beresearchgate.net.
Temperature: While classical synthesis often benefits from temperatures between 40-60 °C google.com, microwave-assisted synthesis has shown optimal yields at around 40 °C uliege.beuliege.be. Higher temperatures can lead to increased formation of byproducts like diallyl monosulfide uliege.be.
Reaction Time: Microwave-assisted methods can reduce reaction times significantly, with optimal conditions reported as 12 minutes researchgate.netcardiff.ac.uk. Classical methods might require longer durations cardiff.ac.uk.
Reactant Ratio: Studies suggest specific molar ratios for optimal DADS synthesis. For example, a mole ratio of sodium disulfide to allyl chloride of 0.65:1 has been reported for microwave-assisted synthesis researchgate.net, while other patents suggest a range of 0.5:1 to 0.875:1 for alkali metal disulfide to allyl halide google.com. The mass ratio of PTC to sodium disulfide also influences the yield, with specific ratios identified for optimal results researchgate.netresearchgate.net.
Biosynthesis from Garlic Precursors
In plants like garlic (Allium sativum), this compound is not synthesized directly but is a product of the decomposition of allicin (B1665233) wikipedia.orgnih.govnih.govspandidos-publications.com. Allicin itself is formed from the precursor S-allyl-L-cysteine sulfoxide (B87167) (ACSO), also known as alliin, upon tissue damage nih.govspandidos-publications.commdpi.com. The enzyme alliinase, located in vacuoles, catalyzes the conversion of ACSO into allylsulfenic acid, pyruvic acid, and ammonia (B1221849) when cells are ruptured nih.govspandidos-publications.com. Two molecules of allylsulfenic acid then condense to form allicin (diallyl thiosulfinate) nih.govspandidos-publications.commdpi.com. Allicin is unstable and readily decomposes under various conditions to yield other organosulfur compounds, including this compound (DADS), diallyl trisulfide (DATS), and diallyl monosulfide (DAMS) wikipedia.orgnih.govnih.govspandidos-publications.com. DADS is a major component of distilled garlic oil, with garlic bulbs containing approximately 2 wt.% of DADS-rich oil, whereas garlic leaves have a significantly lower oil content of 0.06 wt.% wikipedia.org.
Derivatization and Analog Synthesis
This compound can serve as a starting material for the synthesis of various derivatives and analogs, which may possess modified properties or enhanced biological activities mdpi.comnih.gov. One area of derivatization involves the synthesis of higher diallyl polysulfides by reacting DADS with liquid sulfur at elevated temperatures (e.g., 120 °C), which can create sulfur chains up to 22 atoms long pharmatutor.orgnih.gov.
Furthermore, research has explored the synthesis of DADS analogs to overcome limitations such as volatility and to investigate their therapeutic potential nih.gov. Studies have reported the synthesis and characterization of several new DADS analogs, which were then evaluated for their interactions with DNA and their potential as therapeutic agents, particularly for cardiovascular diseases nih.gov. These analogs were found to be less volatile and showed comparable or improved efficacy to existing treatments like statins nih.gov. DADS itself can also be oxidized to allicin using oxidizing agents like hydrogen peroxide in the presence of a catalyst such as acetic acid or formic acid mdpi.comnih.gov. This reaction pathway highlights how DADS can be a precursor in the synthesis of other bioactive garlic compounds.
Exploration of DADS Analogs with Modified Structures for Enhanced Efficacy
Research into DADS analogs aims to leverage its beneficial properties while potentially improving stability, reducing volatility, or enhancing specific activities. Structure-activity relationship studies have indicated that both the allyl groups and the disulfide chain are crucial for DADS's biological functions, such as the induction of specific enzymes oup.com.
Structural Modifications for Activity: Comparative studies have shown that DADS is more effective in inhibiting the proliferation of colon tumor cells than dipropyl disulfide (DPDS), underscoring the importance of the allyl moiety researchgate.netoup.com. Furthermore, the synthesis of DADS analogs has explored modifications such as fluorination. For example, difluoroallicin, a compound related to DADS decomposition products, has demonstrated greater anti-angiogenesis efficacy compared to allicin mdpi.com. Allyl mercaptan (AM), a stabilized form of DADS, has also shown promise for its histone deacetylase inhibitory (HDACI) action researchgate.net.
DNA Interaction and Reduced Toxicity: A series of synthesized DADS analogs have been investigated for their interactions with DNA. These analogs exhibited preferential binding to GC-rich DNA sequences and were found to stabilize DNA structures. Notably, these modified compounds displayed reduced toxicity compared to the parent compound while maintaining comparable efficacy to statins in managing lipid levels by inhibiting HMG-CoA reductase (HMGR) activity researchgate.net.
Table 1: Efficacy of this compound Analogs
| Analog Type / Modification | Key Structural Feature Modified | Reported Enhanced Efficacy / Property | Reference |
| Dipropyl Disulfide (DPDS) | Allyl groups replaced with propyl groups | Less effective in inhibiting colon tumor cell proliferation compared to DADS | researchgate.netoup.com |
| Fluorinated Analogs | Introduction of fluorine atoms | Difluoroallicin showed greater anti-angiogenesis efficacy than allicin | mdpi.com |
| Allyl Mercaptan (AM) | Metastabilized form of DADS | Demonstrated improved Histone Deacetylase Inhibitory (HDACI) action | researchgate.net |
| General DADS Analogs | Various structural modifications | Preferential GC-rich DNA binding, DNA stabilization, reduced toxicity, comparable lipid-lowering efficacy to statins | researchgate.net |
Incorporation of DADS into Polymer Structures
The integration of DADS into polymer matrices offers novel avenues for controlled release, enhanced material properties, and the development of functional polymers.
Polymer Matrices for Drug Delivery: DADS has been incorporated into silicone-based polymer matrices to create transdermal therapeutic systems (TTS). Research indicates that DADS exhibits optimal solubility in dimethyl silicone oil, with its diffusion rate being directly proportional to the oil content in the patch, particularly above a 3 m/m% threshold nih.govmdpi.com.
Degradable Polyolefins: DADS has been utilized as a comonomer in metathesis copolymerization with cyclic olefins, such as cyclooctene, using Grubbs catalysts researchgate.netmdpi.comrsc.org. This process allows for the introduction of cleavable disulfide units into the polymer backbone, yielding polyolefins with tunable disulfide content (ranging from 0.7 to 8.5 mol%) and molecular weights between 5.8 and 42.8 kg/mol researchgate.netmdpi.com. These disulfide-containing polyolefins retain excellent thermal processability and exhibit degradability, which can be triggered by chemical reduction or thiol-disulfide exchange researchgate.netmdpi.comrsc.org. For instance, treatment of a copolymer with 8.5 mol% disulfide content with tri-n-butylphosphine resulted in a significant reduction in molecular weight from 5.8 kg/mol to 1.6 kg/mol researchgate.netmdpi.com.
Antimicrobial Vitrimers: DADS has also been integrated into biobased vitrimers, where its disulfide bonds contribute to the dynamic behavior of the polymer, enabling reversible bond exchange under specific conditions like heat or pH changes acs.org. The incorporation of DADS into a resin formulation led to a 55% reduction in viscosity, a 30% decrease in photocuring rate, a 0% shrinkage, and a 53% increase in polymer flexibility acs.org. However, increasing the DADS content also led to a decrease in thermal stability, from 315 °C to 236 °C acs.org.
Table 2: this compound Incorporation into Polymer Structures
| Polymer Type / Matrix | Incorporation Method | DADS Content / Role | Resulting Properties / Applications | Reference |
| Silicone-based Matrix | Embedding | Model H₂S donor | Optimal solubility in dimethyl silicone oil; diffusion rate proportional to oil content | nih.govmdpi.com |
| Polyolefins | Metathesis Copolymerization | Comonomer (0.7-8.5 mol%) | Tunable disulfide content, retained thermal processability, degradable, molecular weight reduction via chemical stimulus | researchgate.netmdpi.comrsc.org |
| Biobased Vitrimers | Copolymerization | Dynamic bond former, antimicrobial agent | Reduced viscosity, shrinkage; increased flexibility; antimicrobial activity | acs.org |
Compound List:
this compound (DADS)
Diallyl monosulfide (DAMS)
Diallyl trisulfide (DATS)
Dipropyl disulfide (DPDS)
Allyl mercaptan (AM)
Allicin
Difluoroallicin
Analytical Methodologies for Diallyl Disulfide Quantification and Characterization
Chromatographic Techniques
Chromatography is a fundamental tool for separating diallyl disulfide from complex mixtures, allowing for its precise quantification.
Gas chromatography is a highly effective and widely used method for the analysis of volatile compounds like this compound. semanticscholar.orgkorseaj.org When coupled with a Flame Ionization Detector (FID), it provides sensitive and reliable quantification. The methodology involves injecting a sample into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
Research has demonstrated the optimization and validation of GC-FID methods for measuring this compound in garlic and its preparations. semanticscholar.orgresearchgate.netresearchgate.net Common columns used include HP-1, DB-5, and RTX-5. semanticscholar.orgkorseaj.orgjpionline.org The injector and detector temperatures are typically set around 200-230°C, with the detector sometimes reaching 300°C. semanticscholar.orgkorseaj.org The column temperature is often programmed to start at a lower temperature (e.g., 40°C or 140°C) and gradually increase to facilitate the separation of various volatile compounds. semanticscholar.orgkorseaj.org Under optimized conditions, this compound can be detected with excellent linearity and low limits of detection (LOD) and quantification (LOQ). semanticscholar.orgjpionline.org For instance, one validated method reported an LOD of 0.3063 µg/mL and an LOQ of 1.0210 µg/mL for this compound. semanticscholar.orgresearchgate.net Retention times for this compound vary depending on the specific parameters but are often observed to be relatively short, for example, under 6 minutes or around 15.6 minutes in different setups. semanticscholar.orgkorseaj.org
Table 1: Examples of GC-FID Parameters for this compound Analysis
| Parameter | Study 1 semanticscholar.orgresearchgate.net | Study 2 korseaj.org | Study 3 jpionline.org |
|---|---|---|---|
| Column | HP-1 | RTX-5 | DB-5 |
| Injector Temp. | 200°C | 230°C | 200°C |
| Detector Temp. | 200°C | 300°C | 200°C |
| Column Program | 140°C, ramp 1°C/min to 180°C | 40°C (8 min), ramp 15°C/min to 230°C | 140°C, ramp 1°C/min to 180°C |
| Carrier Gas | Helium | Helium | - |
| Flow Rate | 0.80 mL/min | 3 mL/min | 0.8 mL/min |
| Retention Time | ~5.9 min | 15.6 min | - |
| LOD | 0.3063 µg/mL | - | 0.0096 µg/mL |
| LOQ | 1.0210 µg/mL |
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of organosulfur compounds. conicet.gov.ar While GC is often preferred for volatile components, reversed-phase HPLC (RP-HPLC) has been successfully employed for the determination of this compound and related compounds in garlic products. conicet.gov.arnih.gov This technique separates compounds based on their polarity by partitioning them between a liquid mobile phase and a solid stationary phase, typically a C18 column. acs.org
Methods have been developed for the simultaneous determination of multiple oil-soluble organosulfur compounds, including this compound, in garlic macerated oils using normal-phase HPLC. oup.com In RP-HPLC methods, mobile phases often consist of methanol-water or acetonitrile-water mixtures. conicet.gov.artandfonline.com Detection is commonly achieved using a UV detector or a photodiode array (PDA) detector, often set at a wavelength of 205 nm or 240 nm. acs.orgoup.com The retention time for this compound in HPLC systems has been reported to be approximately 10 minutes under certain conditions. researchgate.net Validated HPLC methods demonstrate good linearity, accuracy, and precision for the quantification of this compound. oup.comtandfonline.com
Table 2: HPLC Conditions for Organosulfur Compound Analysis Including this compound
| Parameter | Study 1 acs.org | Study 2 oup.com |
|---|---|---|
| Technique | RP-HPLC | Normal-Phase HPLC |
| Column | Symmetry C18 | Si column |
| Mobile Phase | 50 mM phosphate (B84403) buffer (pH 2.6)/methanol (B129727) (85:15, v/v) | Gradient of n-hexane and 2-propanol |
| Flow Rate | 0.8 mL/min | 0.7-1.0 mL/min (gradient) |
| Detector | UV at 205 nm | Photodiode Array at 240 nm |
| Column Temp. | 25°C | 30°C |
For the analysis of metabolites of this compound in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable. frontiersin.orgmdpi.comnih.gov These highly sensitive and specific techniques allow for the identification and quantification of compounds formed after the body processes this compound. nih.gov The process involves separating the metabolites using liquid chromatography, after which they are ionized and their mass-to-charge ratio is determined by a mass spectrometer.
Studies utilizing LC-MS have successfully identified this compound in aqueous garlic extracts and have profiled its metabolites in biological samples like feces and bile. frontiersin.orgberkalahayati.orgacs.org In one study investigating the effects of this compound on gut microbiota, LC-MS analysis of fecal samples identified a total of 8,689 metabolites, revealing significant changes in metabolic profiles after administration. frontiersin.org Another study on rat bile identified ten different glutathione (B108866) conjugates of diallyl sulfide (B99878), a related compound, demonstrating the power of LC-MS/MS in elucidating complex metabolic pathways. acs.org
Spectroscopic Techniques
Spectroscopy is used to determine the molecular structure of this compound by measuring how the molecule interacts with electromagnetic radiation.
Infrared (IR) spectroscopy is a valuable tool for the structural characterization of this compound by identifying its functional groups. researchgate.net The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. The resulting IR spectrum shows absorption bands that are characteristic of particular bonds and functional groups.
The IR spectrum of this compound displays several characteristic absorption bands. tandfonline.com Research has identified peaks corresponding to the =C–H stretch of the allyl group (around 3082 cm⁻¹), the C-H stretch of the alkyl chain (around 2929-2979 cm⁻¹), and the alkenyl C=C stretch (around 1635 cm⁻¹). tandfonline.comresearchgate.net The C-S stretching vibration, a key feature for sulfur-containing compounds, is also observed. researchgate.net These spectral fingerprints confirm the presence of the key structural components of the this compound molecule. rsc.orgacs.org
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Reference |
|---|---|---|
| 3082.35 | =C–H stretch | tandfonline.com |
| 2979.16 | C–H stretch | tandfonline.com |
| 2929 | C–H stretching | researchgate.net |
| 1635 | Alkenyl C=C stretch | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise structure of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to fully characterize the compound. rsc.orguliege.be
The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments. The ¹³C NMR spectrum identifies the different carbon atoms in the molecule. For this compound (CH₂=CH-CH₂-S-S-CH₂-CH=CH₂), distinct signals are observed for the methylene (B1212753) protons adjacent to the sulfur atoms (–CH₂–S–), the vinyl protons (–CH= and =CH₂), and their corresponding carbon atoms. nih.gov The chemical shifts (δ) and coupling constants provide definitive structural confirmation. mdpi.com
Table 4: ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Assignment | Reference |
|---|---|---|---|
| ¹³C NMR | 42.26 | -CH₂-S- | nih.gov |
| ¹³C NMR | 118.32 | =CH₂ | nih.gov |
| ¹³C NMR | 133.48 | -CH= | nih.gov |
| ¹H NMR | 3.41 (d) | -CH₂-S- | rsc.org |
| ¹H NMR | 5.12 (m) | =CH₂ | rsc.org |
| ¹H NMR | 5.80 (m) | -CH= | rsc.org |
Note: Spectra recorded in CDCl₃. Chemical shifts and multiplicities (d=doublet, m=multiplet) can vary slightly based on solvent and instrument frequency.
Mass Spectrometry (MS) for Structural Identification and Metabolite Analysis
Mass spectrometry is a powerful tool for the structural elucidation of this compound and the identification of its metabolites. Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used for this purpose. In GC-MS analysis, the mass spectrum of this compound exhibits a characteristic molecular ion peak, which, along with its isotopic pattern, confirms the presence of the disulfide bond. taylorandfrancis.com For instance, the mass spectrum of this compound shows a molecular ion [M]+ at m/z 146. nih.gov
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragments for this compound include ions at m/z 41, 39, 45, and 81. nih.gov High-resolution mass spectrometry can provide the exact mass of the molecule, further confirming its elemental composition. taylorandfrancis.com
MS is also instrumental in studying the metabolism of this compound. Studies in primary rat hepatocytes have utilized GC-MS to identify metabolites like allyl mercaptan (AM) and allyl methyl sulfide (AMS). nih.gov Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to identify a range of glutathione conjugates of diallyl sulfide, a related compound, in rat bile, demonstrating the capability of this technique to analyze complex biological samples. acs.org In studies of flavor profiles, correlations between GC-MS and LC-MS data have strengthened the identification of organosulfur compounds and their precursors. mdpi.com
UV-Vis Spectroscopy for Nanoparticle Characterization
UV-Vis spectroscopy is a valuable technique for characterizing nanoparticles synthesized using this compound. While this compound itself does not have a strong absorbance in the UV-Vis region, its use in the synthesis of gold nanoparticles (D-GNPs) results in particles with a distinct surface plasmon resonance (SPR) peak. nanomedicine-rj.comrsc.org The position of this SPR peak is indicative of the size and shape of the nanoparticles. rsc.org
For example, gold nanoparticles formed by reducing chloroauric acid with this compound show a spectral shift compared to those synthesized using traditional methods like citrate (B86180) reduction. This shift suggests differences in particle size and sphericity. rsc.org A new absorption peak in the UV region (around 295-300 nm) has also been observed for D-GNPs, which is absent in conventionally prepared gold nanoparticles. rsc.org
The stability of these nanoparticles can also be monitored using UV-Vis spectroscopy. Changes in the SPR peak, such as a red shift, can indicate particle agglomeration over time. rsc.orgresearchgate.net In drug release studies, UV-Vis spectroscopy is used to quantify the amount of this compound released from a matrix, such as mesoporous silica, by measuring the absorbance at a specific wavelength (e.g., 210 nm). nanomedicine-rj.com
Method Validation Parameters
To ensure that analytical methods for this compound are reliable and produce accurate results, they must be validated. Key validation parameters include selectivity, linearity, accuracy, and precision. researcher.life
Selectivity
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. ingentaconnect.com In the context of this compound analysis, this means the method should be free from interference from other compounds present in the sample, such as other organosulfur compounds or matrix components from garlic extracts. semanticscholar.orgresearchgate.net This is typically demonstrated by analyzing blank samples and spiked samples. The absence of interfering peaks at the retention time of this compound in blank chromatograms confirms the selectivity of the method. ingentaconnect.comsemanticscholar.org For example, in a gas chromatography method, selectivity was confirmed by the absence of endogenous interference at the retention time of this compound in blank rat blood chromatograms. ingentaconnect.com
Linearity and Calibration Curves
Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is established by constructing a calibration curve, which is a plot of the analytical signal versus the concentration of the analyte. nih.gov For this compound, calibration curves have been shown to be linear over various concentration ranges in different analytical methods, including gas chromatography (GC) and high-performance liquid chromatography (HPLC). ingentaconnect.comnih.gov The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1 indicating a strong linear relationship. semanticscholar.orgresearchgate.net For instance, a GC method for this compound showed a correlation coefficient of 0.9999 over a concentration range of 0.5–20 µg/mL. semanticscholar.orgresearchgate.net
| Analytical Method | Concentration Range | Correlation Coefficient (r) | Reference |
| Gas Chromatography (GC) | 50–5000 ng/mL | 0.9989 | ingentaconnect.comnih.gov |
| Gas Chromatography (GC) | 1–30 µg/mL | 0.9983 | ingentaconnect.comnih.gov |
| Gas Chromatography (GC) | 0.5–2.0 µg/mL | 0.9999 | semanticscholar.org |
| Gas Chromatography (GC) | 0.5-25 mg L-1 | >0.9998 | korseaj.org |
| Gas Chromatography (GC) | 0.1–10 μg/mL | 0.9999 | jpionline.org |
| High-Performance Liquid Chromatography (HPLC) | 8-48 microg/mL | Not specified | nih.gov |
Table 1: Linearity of Analytical Methods for this compound Quantification
Accuracy (Percent Recovery)
Accuracy is the closeness of the analytical result to the true value and is often expressed as percent recovery. semanticscholar.orgnih.gov It is determined by analyzing samples with a known concentration of the analyte (spiked samples) and comparing the measured concentration to the true concentration. tandfonline.com Acceptable recovery ranges are typically between 80% and 120%. nih.gov Studies have reported good accuracy for various methods of this compound analysis, with recovery values falling within acceptable limits. For instance, a GC method reported accuracy ranging from 92.0% to 112.2% for this compound in rat blood. ingentaconnect.com Another GC method for analyzing garlic showed a percentage of recovery in the range of 98.05–101.76%. semanticscholar.orgresearchgate.net
| Analytical Method | Sample Matrix | Spiked Concentration | Percent Recovery (%) | Reference |
| Gas Chromatography (GC) | Rat Blood | Not specified | 92.0 - 112.2 | ingentaconnect.com |
| Gas Chromatography (GC) | Garlic | Not specified | 98.05 - 101.76 | semanticscholar.orgresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Garlic Oil | Not specified | 85.89 - 106.99 | tandfonline.com |
| Gas Chromatography (GC) | Biopesticides | 6 mg L-1 | 84.8 | korseaj.org |
| High-Performance Liquid Chromatography (RP-HPLC) | Garlic | Not specified | 39.0 - 90.9 | nih.gov |
Table 2: Accuracy (Percent Recovery) of Analytical Methods for this compound
Precision (Relative Standard Deviation)
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). semanticscholar.org Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). ingentaconnect.com Low RSD values indicate high precision. For this compound analysis, various methods have demonstrated good precision with RSD values typically below 15%. A GC method for this compound in rat blood reported intra-day precision of 1.2% to 7.76% and inter-day precision of 3.7% to 11.3%. ingentaconnect.com An HPLC method showed intra-day and inter-day precision ranging from 0.17% to 3.75% and 0.53% to 10.83%, respectively. tandfonline.com
| Analytical Method | Precision Type | Relative Standard Deviation (%) | Reference |
| Gas Chromatography (GC) | Intra-day | 1.2 - 7.76 | ingentaconnect.com |
| Gas Chromatography (GC) | Inter-day | 3.7 - 11.3 | ingentaconnect.com |
| Gas Chromatography (GC) | Not specified | ≤ 2 | semanticscholar.orgresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Intra-day | 0.17 - 3.75 | tandfonline.com |
| High-Performance Liquid Chromatography (HPLC) | Inter-day | 0.53 - 10.83 | tandfonline.com |
Table 3: Precision (Relative Standard Deviation) of Analytical Methods for this compound
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound (DADS), these values vary significantly depending on the analytical technique employed, the sample matrix, and the specific instrumental conditions.
High-performance liquid chromatography (HPLC) is also utilized for DADS quantification. A reversed-phase HPLC (RP-HPLC) method developed for oil-soluble organosulfur compounds reported an LOD of 0.11 to 3.16 µg/mL and an LOQ of 0.32 to 9.56 µg/mL for various sulfur compounds, including DADS. oup.com Another RP-HPLC method for analyzing garlic samples determined the LOD for this compound to be between 0.09 and 0.17 mg/kg. nih.gov In the analysis of biopesticides containing Allium sativum extract by GC, the LOQ for DADS was found to be 0.048 mg L⁻¹. korseaj.org Furthermore, a pharmacokinetic study in dairy cattle reported an LOD of 0.001 µg/mL and an LOQ of 0.005 µg/mL for DADS in various tissues. tandfonline.com
These values are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. sepscience.com
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound
| Analytical Method | Matrix | LOD | LOQ |
| Gas Chromatography-Flame Ionization Detector (GC-FID) | Garlic (Allium sativum L.) | 0.3063 µg/mL | 1.0210 µg/mL |
| Gas Chromatography-Electron Capture Detector (GC-ECD) | Rat Blood | 50 ng/mL | Not Reported |
| Gas Chromatography-Flame Photometric Detector (GC-FPD) | Air | 1 µg (analytical) | Not Reported |
| Passive Sampler-Gas Chromatography-Mass Spectrometry (GC-MS) | Human Skin Gas | 0.0087 ng cm⁻² h⁻¹ | Not Reported |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Garlic Macerated Oil | 0.11-3.16 µg/mL | 0.32-9.56 µg/mL |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Garlic | 0.09-0.17 mg/kg | Not Reported |
| Gas Chromatography (GC) | Biopesticides | Not Reported | 0.048 mg L⁻¹ |
| Not Specified | Bovine Tissues | 0.001 µg/mL | 0.005 µg/mL |
Sample Preparation and Extraction Methods
The accurate quantification of this compound is highly dependent on the efficiency of its extraction from the sample matrix. This compound is a volatile, oil-soluble compound, and its precursor, allicin (B1665233), is unstable and rapidly decomposes to form DADS and other related organosulfur compounds when plant cells are disrupted. wikipedia.orgfrontiersin.org Therefore, sample preparation methods must be carefully selected to ensure stability and recovery.
Solvent Extraction is a widely used technique. For garlic essential oil, soxhlet extraction using ethanol (B145695) has been employed, followed by solvent evaporation to yield the oil. chemijournal.com Methanol has also been identified as an optimal solvent for extracting DADS from garlic powder for HPLC analysis. researchgate.net In the analysis of biopesticides, liquid-liquid extraction with hexane (B92381) has shown high recovery rates for DADS. korseaj.org For complex matrices like stir-fried garlic, which contains lipids, acetonitrile (B52724) is used for extraction, followed by ultrasonication and centrifugation. conicet.gov.ar
Distillation Methods , particularly steam distillation, are common for extracting essential oils rich in this compound from garlic bulbs. wikipedia.org This method separates volatile compounds from the plant material based on their boiling points.
Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are modern techniques that offer high selectivity and require smaller solvent volumes. SPE cartridges, such as the hydrophilic-lipophilic balance (HLB) type, have been optimized for the clean-up of DADS from biopesticide samples before GC analysis. korseaj.org SPME is a solvent-free method where a coated fiber is exposed to the headspace of a sample (e.g., crushed garlic) to adsorb volatile compounds like DADS, which are then thermally desorbed into the GC inlet for analysis. theses.czconicet.gov.ar
For biological samples, the preparation is adapted to the matrix. In a pharmacokinetic study, this compound was extracted from rat blood using a one-step liquid-liquid extraction. ingentaconnect.com For analyzing compounds on the skin, a passive flux sampler can be used to collect volatile emissions directly from the surface. nih.gov
The choice of method depends on the sample type, the concentration of the analyte, and the subsequent analytical instrumentation. For instance, methods involving heat, such as soxhlet or high-temperature distillation, can potentially alter the profile of organosulfur compounds due to the thermal degradation of unstable precursors. iomcworld.com
Table 2: Summary of Sample Preparation and Extraction Methods for this compound
| Method | Matrix | Key Steps | Subsequent Analysis |
| Soxhlet Extraction | Garlic Powder | Extraction with ethanol at 50-70°C for 2-4 hours; solvent evaporation. | GC-MS |
| Solvent Extraction | Garlic Powder | Extraction with methanol under magnetic stirring; centrifugation and filtration. | HPLC |
| Liquid-Liquid Extraction | Biopesticides | Extraction with hexane. | GC |
| Solid-Phase Extraction (SPE) | Biopesticides | Dilution with distilled water; loading onto an HLB SPE cartridge; elution with acetone. | GC |
| Solid-Phase Microextraction (SPME) | Fresh Garlic Cloves | Exposure of SPME fiber to the headspace of crushed garlic samples. | GC-MS |
| Steam Distillation | Garlic Bulbs | Distillation of plant material with steam to collect volatile oil. | Not Specified |
| Liquid-Liquid Extraction | Rat Blood | One-step extraction from blood samples. | GC-ECD |
| Solvent Extraction | Stir-fried Garlic | Extraction with acetonitrile; ultrasonication; centrifugation. | HPLC-UV |
Toxicological Considerations of Diallyl Disulfide
In Vitro Toxicity Studies
In vitro studies are fundamental to determining the cytotoxic potential of a compound at the cellular level. For diallyl disulfide, these studies have primarily focused on its effects on cancer cell lines to elucidate its antiproliferative mechanisms. mdpi.com
This compound has demonstrated cytotoxic activity against a variety of cancer cell lines. nih.gov This effect is often dose- and time-dependent. oup.comnih.gov For instance, in human breast cancer cell lines, DADS inhibited growth regardless of estrogen receptor (ER) status, with IC50 values (the concentration required to inhibit the growth of 50% of cells) after 72 hours of treatment ranging from 1.8 to 18.1 μM. oup.com The growth inhibition was attributed to the induction of apoptosis. oup.com
In studies on human astrocytoma cell lines, the cytotoxic effects of DADS were observed at higher concentrations (15 and 150 µg/ml) in CCF-STTG1 and CHLA-03-AA cells, while no significant cytotoxicity was noted at any tested concentration in SW1783 and SW1088 cells. spandidos-publications.com Similarly, DADS inhibited the viability of human osteosarcoma MG-63 cells in a dose- and time-dependent manner. nih.gov The molecular mechanisms underlying this cytotoxicity involve the induction of reactive oxygen species (ROS), which can lead to apoptosis. spandidos-publications.comnih.gov In hepatocyte cell cultures, DADS was found to decrease the mitochondrial membrane potential and increase the formation of ROS. nih.govresearchgate.net
Conversely, at certain concentrations, DADS has shown protective effects in normal cell lines. For example, it was effective at inhibiting carcinogen-induced cell proliferation and DNA damage in normal breast cell lines. nih.gov
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Observed Effect | Effective Concentration | Reference |
|---|---|---|---|---|
| KPL-1, MCF-7, MDA-MB-231, MKL-F | Human Breast Cancer | Growth inhibition, apoptosis | IC50: 1.8–18.1 μM (72h) | oup.com |
| CCF-STTG1, CHLA-03-AA | Human Astrocytoma | Reduced cell viability | 15 and 150 µg/ml | spandidos-publications.com |
| SW1783, SW1088 | Human Astrocytoma | No significant cytotoxicity | N/A | spandidos-publications.com |
| MG-63 | Human Osteosarcoma | Inhibited cell viability | 20-100 μM | nih.gov |
| Primary Rat Hepatocytes | Normal Liver Cells | Decreased mitochondrial membrane potential, increased ROS | Not specified | nih.govresearchgate.net |
| PC12 | Neuronal Cells | Increased free radicals and cytotoxicity | >50 μM | nih.gov |
In Vivo Toxicity Studies
In vivo studies in animal models provide critical information on how a substance affects a whole, living organism, including its impact on various organ systems and biochemical markers.
In animal models, this compound has demonstrated a protective role in the liver and kidneys against chemical-induced toxicity. nih.govscielo.br Studies in rats have shown that DADS can protect against carbon tetrachloride-induced liver damage and doxorubicin-induced kidney disease. nih.govscielo.br This protective effect is linked to its ability to induce antioxidant enzymes. scielo.br For example, DADS was found to significantly boost the activities of phase II detoxifying enzymes in the liver, kidney, intestine, and lungs of rats. nih.gov It also ameliorates gentamicin-induced kidney damage and oxidative stress by preserving antioxidant enzymes. scielo.br
In a study on rats with polycystic ovary syndrome (PCOS), DADS administration was shown to significantly ameliorate associated kidney dysfunction and injury. ekb.eg However, it is important to note that the effects can be dose-dependent, and high doses may lead to toxicity. wikipedia.org
The administration of this compound in animal models leads to measurable changes in various biochemical parameters. In rats with PCOS-associated kidney damage, DADS significantly reduced serum creatinine (B1669602) and urea (B33335) levels. ekb.eg It also had a positive impact on metabolic parameters by lowering hyperinsulinemia, hyperglycemia, and dyslipidemia. ekb.eg
Furthermore, DADS influences the activity of key enzymes involved in detoxification and oxidative stress. It has been shown to increase the activity of glutathione (B108866) S-transferase (GST), quinone reductase, and microsomal epoxide hydrolase. nih.gov In the kidney, DADS administration in mice led to an increase in the total sulfane sulfur level and the activity of cystathionine (B15957) γ-lyase (CSE), an enzyme involved in hydrogen sulfide (B99878) (H2S) production. nih.gov Conversely, a related compound, diallyl trisulfide (DATS), was found to inhibit the activity of aldehyde dehydrogenase (ALDH) in the mouse kidney. nih.gov
Following oral administration to rats, DADS is absorbed and metabolized. The primary metabolites identified in the liver, plasma, and urine are allyl mercaptan, allyl methyl sulfide, allyl methyl sulfoxide (B87167) (AMSO), and allyl methyl sulphone (AMSO2). tandfonline.comnih.gov Among these, AMSO2 is the most abundant and persistent metabolite. tandfonline.comnih.gov
Table 2: Impact of this compound on Biochemical Parameters in In Vivo Studies
| Parameter | Organ/System | Observed Effect | Animal Model | Reference |
|---|---|---|---|---|
| Serum Creatinine | Kidney/Blood | Decrease | Rat (PCOS model) | ekb.eg |
| Serum Urea | Kidney/Blood | Decrease | Rat (PCOS model) | ekb.eg |
| Glutathione S-transferase (GST) | Liver, Kidney | Increased activity | Rat | nih.gov |
| Aldehyde dehydrogenase (ALDH) | Kidney | No significant effect (DATS showed inhibition) | Mouse | nih.gov |
| Cystathionine γ-lyase (CSE) | Kidney | Increased activity | Mouse | nih.gov |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Liver, Kidney | Activation | Rat | nih.govscielo.br |
| Cytochrome P450 2E1 (CYP2E1) | Liver | Inhibition | Rat | nih.gov |
Safety and Therapeutic Index
The therapeutic index is a quantitative measurement of the relative safety of a substance, comparing the amount that causes a therapeutic effect to the amount that causes toxicity. For this compound, the median lethal dose (LD50) for oral intake in rats is reported as 260 mg per kg of body weight. wikipedia.org A key aspect of its potential therapeutic value is its differential effect on cancer cells versus normal cells. wikipedia.org Studies have shown that this compound affects cancer cells much more strongly than normal cells, suggesting a favorable therapeutic window for its potential anticancer applications. wikipedia.org
Interaction with Other Compounds
The biological effects of this compound can be modulated through its interaction with other compounds. For example, non-cytotoxic doses of DADS have been found to enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced cell death in cancer cells. nih.govfrontiersin.org This synergistic effect was confirmed in mouse models and was linked to the reduced production of the anti-apoptotic protein Bcl-2. nih.govfrontiersin.org
DADS also interacts with chemotherapeutic agents. A nanoliposomal formulation combining DADS with cisplatin (B142131) (Lipo-CDDP/DADS) demonstrated better cytotoxic activity against breast (MDA-MB-231) and lung (A549) cancer cell lines at lower drug concentrations than the individual compounds. mdpi.com Furthermore, DADS can modulate the activity of drug-metabolizing enzymes, such as cytochrome P450s (CYPs), which could lead to interactions with other drugs metabolized by these enzymes. nih.govmed-alphabet.com For instance, DADS has been shown to inhibit CYP2E1. nih.gov
Future Research Directions for Diallyl Disulfide
Advanced Preclinical Research
To build a more robust foundation for clinical trials, future preclinical research on Diallyl Disulfide must evolve to incorporate more sophisticated models and explore its mechanisms and interactions more deeply.
Much of the existing in vivo research on this compound has utilized models that may not fully replicate the complexity of human diseases. For instance, the common use of injections for administering DADS in animal experiments is inconsistent with the oral consumption route in human dietary intake and potential clinical applications. nih.gov Future animal studies should aim to more effectively mimic human conditions. This includes the use of genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs) that better reflect the genetic diversity and tumor microenvironment of human cancers. Furthermore, research should explore models that account for factors such as diet, gut microbiota, and age-related physiological changes, which can significantly influence the bioavailability and efficacy of this compound.
The anticancer effects of this compound are attributed to its ability to modulate multiple cellular pathways. researchgate.net Research has shown that DADS can induce apoptosis, regulate cell cycle arrest, and suppress tumor metastasis by targeting various molecules. nih.govresearchgate.net Key mechanisms identified include the activation of detoxifying enzymes, suppression of DNA adduct formation, and regulation of signaling pathways like PI3K/Akt and NF-κB. nih.govresearchgate.netcaringsunshine.com
Identified molecular targets of this compound include:
Apoptosis regulators : DADS influences the levels of Bcl-2 family proteins (Bcl-2, Bcl-w, Bcl-xL, and Bax) and activates caspases (caspase-3 and caspase-9). nih.gov
Cell cycle proteins : It can cause G2/M phase cell cycle arrest by downregulating proteins such as cyclin B1 and cdc25C. nih.govfrontiersin.org
Signaling pathways : DADS has been shown to inhibit the NF-κB, PI3K/Akt/mTOR, and MAPK/ERK signaling pathways. nih.govresearchgate.net
Histone Deacetylases (HDACs) : DADS exhibits HDAC inhibitor characteristics, leading to hyperacetylation of histones and subsequent activation of apoptosis in cancer cells. nih.gov
Other targets : It also affects the expression of STAT1, STAT3, and glycogen (B147801) synthase kinase (GSK)-3β. nih.gov
Future research should focus on utilizing advanced proteomics and genomics approaches to identify additional, novel molecular targets. Understanding the full spectrum of its interactions is crucial for predicting its efficacy and identifying potential biomarkers for patient stratification.
Table 1: Selected Molecular Targets of this compound (DADS)
| Category | Molecular Target | Observed Effect |
|---|---|---|
| Apoptosis Regulation | Bcl-2 family proteins (Bcl-2, Bax) | Modulation of protein levels to induce apoptosis nih.gov |
| Caspases (Caspase-3, Caspase-9) | Activation leading to programmed cell death nih.gov | |
| Cell Cycle Control | Cyclin B1, cdc25C | Downregulation, leading to G2/M phase arrest nih.govfrontiersin.org |
| p53, p21 | Increased expression, inducing cell cycle arrest nih.gov | |
| Signal Transduction | NF-κB Pathway | Suppression of transcriptional activity nih.gov |
| PI3K/Akt/mTOR Pathway | Inhibition, leading to G2/M arrest researchgate.net | |
| Epigenetic Modification | Histone Deacetylases (HDACs) | Inhibition, causing histone hyperacetylation nih.gov |
A promising area of future research is the investigation of this compound's ability to enhance the efficacy of conventional cancer treatments. researchgate.net Natural compounds are often well-tolerated and can act synergistically with clinical chemotherapeutic drugs. researchgate.net Preliminary studies have shown that DADS can increase the radiosensitivity of human cervical cancer cells, reducing cell viability and boosting radiation-induced apoptosis when used as a pretreatment. frontiersin.org Similarly, the related compound diallyl trisulfide (DATS) has been shown to enhance the antitumor activity of cisplatin (B142131) in gastric cancer models. nih.gov Future studies should systematically evaluate the synergistic potential of this compound with a broader range of chemotherapeutic agents and radiation therapy across various cancer types. These investigations should aim to elucidate the mechanisms underlying these synergistic interactions, which could lead to combination therapies that are more effective and have fewer side effects.
Exploring the combination of this compound with other natural bioactive compounds is another critical research avenue. The synergistic anticancer effects of combining diallyl trisulfide (DATS) with epigallocatechin-3-gallate (EGCG), a key component of green tea, have been demonstrated in skin cancer cell lines. nih.gov This suggests that combinations of phytochemicals may target cancer pathways more effectively than single agents. Future research should investigate DADS in combination with other well-characterized bioactive compounds, such as curcumin from turmeric or resveratrol from grapes. Such studies could reveal potent synergistic or additive effects, paving the way for novel chemopreventive or therapeutic strategies based on multi-compound formulations.
Translational Research and Clinical Trials
The ultimate goal of preclinical research is to inform and guide successful clinical applications. Bridging the gap between laboratory findings and human studies is a significant challenge that requires a dedicated translational approach.
Despite a wealth of promising preclinical data from in vitro and animal studies, robust human clinical trials for this compound are currently lacking. caringsunshine.com The transition from preclinical models to human application is hampered by several factors, including differences in metabolism, bioavailability, and the route of administration between animal models and humans. nih.gov While animal studies often use direct injections, human exposure is primarily through oral ingestion, which involves different metabolic pathways. nih.gov
Future efforts must focus on well-designed clinical trials to validate the therapeutic potential of this compound. This requires establishing optimal, safe, and effective dosages for human administration. Pharmacokinetic studies in humans are essential to understand how DADS is absorbed, distributed, metabolized, and excreted. Furthermore, identifying reliable biomarkers to monitor the biological effects of DADS in humans will be crucial for assessing its efficacy in clinical settings. Overcoming these translational hurdles is paramount to realizing the clinical potential of this compound in cancer prevention and treatment.
Assessment of Efficacy in Human Clinical Trials
The transition from preclinical research to human clinical trials for this compound (DADS) remains in a preliminary phase. dovepress.com While numerous in vitro and in vivo studies have highlighted the potential of DADS, its application and efficacy in humans are not yet extensively documented. dovepress.comresearchgate.net Most of the available literature focuses on preclinical investigations, with clinical experiments often centered on oral ingestion of garlic or its derivatives rather than isolated DADS. researchgate.net
A meta-analysis of clinical trials examining the effects of garlic, which contains a variety of organosulfur compounds including DADS, indicated that garlic supplements could reduce the incidence and severity of non-alcoholic fatty liver disease (NAFLD) by inhibiting liver steatosis, oxidative stress, and inflammation. dovepress.com However, data specifically isolating the effects of DADS is limited. The majority of research underscores the necessity for more robust clinical trials to validate the anticancer and chemopreventive effects observed in animal models. researchgate.net Future studies will need to mimic the conditions of these preclinical successes more closely to accurately determine the therapeutic effectiveness of DADS in humans. researchgate.net
Innovations in Drug Delivery Systems
The therapeutic potential of DADS is often limited by challenges related to its delivery. nih.gov To overcome these limitations and reduce potential toxicity to normal cells, researchers are exploring targeted delivery systems. Innovations for closely related organosulfur compounds, such as diallyl trisulfide (DATS), include the development of antibody-conjugated nanoparticles and ligand-modified liposomes, which serve as models for DADS research. dovepress.com
Recent studies have focused on creating specific nanoformulations for diallyl sulfides. For instance, researchers have successfully prepared PEG-coated DSPC/Chol liposomes of this compound. mdpi.com Additionally, pH-sensitive liposomal formulations of diallyl sulfide (B99878) have been developed, demonstrating chemopreventive potential in animal models of skin papilloma. mdpi.com These strategies aim to enhance the compound's delivery to specific pathological sites, thereby increasing efficacy and minimizing systemic exposure. dovepress.com
A significant hurdle in the clinical application of DADS is its inherent instability and poor bioavailability. dovepress.comnih.gov DADS is an oily, volatile substance with poor water solubility, making it susceptible to oxidation and rapid clearance from the body. dovepress.com To address these issues, various drug delivery technologies are being investigated.
Encapsulation techniques, such as microcapsules and nanocapsules, can protect DADS from environmental degradation. dovepress.com Nanoemulsions have also been explored as a method to improve the solubility, stability, and bioavailability of related organosulfur compounds. researchgate.net Other strategies to enhance solubility and reduce volatilization include the use of surfactants, the formation of cyclodextrin inclusion complexes, and the creation of solid dispersions with carrier materials like polyvinylpyrrolidone. dovepress.com The development of an oil-free microemulsion for intravenous delivery has been shown to improve the pharmacokinetic profile of DATS in rats, suggesting a viable approach for DADS as well. mdpi.comacs.org
Exploration of DADS in Emerging Disease Areas
Beyond its well-studied anticancer properties, DADS is being investigated for its therapeutic role in a range of other chronic diseases. nih.govnih.gov Its anti-inflammatory and antioxidant activities are central to its potential in these areas. nih.govresearchgate.netresearchgate.net Research has shown that DADS can inhibit inflammation in conditions such as enteritis, arthritis, and pancreatitis. nih.gov
In the context of cardiovascular health, DADS is considered a promising agent for preventing diseases like atherosclerosis. wikipedia.org As an H2S-releasing compound, it may help address hypertension linked to impaired endogenous H2S production. nih.gov Studies in diabetic rats have shown that DADS can improve cardiac dysfunction. nih.gov Furthermore, DADS is being explored for its neuroprotective effects, with research indicating potential benefits in models of Alzheimer's disease. nih.gov
| Chronic Disease Area | Observed Effects of this compound (DADS) | Supporting Evidence |
|---|---|---|
| Inflammatory Diseases (e.g., Enteritis, Arthritis) | Inhibits inflammation. In a rat model, DADS treatment significantly reduced edema of the mucosa and submucosa in the colon. | nih.gov |
| Cardiovascular Diseases (e.g., Hypertension, Atherosclerosis) | Acts as an H2S-releasing agent, potentially lowering blood pressure. Improves cardiac dysfunction and ameliorates myocardial hypertrophy in animal models. | nih.govwikipedia.org |
| Neurodegenerative Diseases (e.g., Alzheimer's Disease) | Exhibits neuroprotective properties. Shown to improve learning and memory abilities in mouse models. | nih.gov |
| Metabolic Diseases (e.g., NAFLD) | Garlic supplements containing DADS were found to reduce the severity of non-alcoholic fatty liver disease (NAFLD) in a meta-analysis. | dovepress.com |
The antimicrobial effects of DADS are well-established, and its potential as an antiviral agent is an emerging area of research. nih.govwikipedia.org The antiviral activity of DADS was first reported in 1993, where it was shown to inhibit the proliferation of HIV-1-infected cells. nih.gov More recently, in light of the COVID-19 pandemic, garlic and its components have been suggested as a potential therapeutic option. nih.gov
The mechanism by which DADS may act against SARS-CoV-2 is linked to its chemical nature as a disulfide-containing compound. The SARS-CoV-2 spike protein contains multiple disulfide bonds that are critical for maintaining the structural integrity needed to bind to the host cell's ACE2 receptor. news-medical.net Thiol-based reducing agents have been shown to inhibit SARS-CoV-2 infection by disrupting these essential disulfide bonds, specifically the Cys379–Cys432 and Cys391–Cys525 pairs, in the receptor-binding domain (RBD). news-medical.netnih.gov This disruption leads to a conformational change that prevents the virus from binding to the host cell. news-medical.net While direct studies are still needed to confirm the role of DADS, molecular docking tests have indicated that garlic essential oil has a notable inhibitory effect on SARS-CoV-2, providing a strong rationale for further investigation into DADS as a potential antiviral agent against this and other infectious diseases. nih.gov
Stereochemical Investigations and Structure-Activity Relationships
Future research into this compound (DADS) will benefit from a deeper understanding of its stereochemistry and how its structure relates to its biological activity. Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds to enhance efficacy and reduce toxicity. For organosulfur compounds derived from garlic, including DADS, the number and arrangement of sulfur atoms, as well as the nature of the alkyl groups, significantly influence their biological effects. researchgate.net
Investigations into related garlic compounds have revealed important SAR principles. For instance, the antithrombotic activity of garlic-derived compounds is linked to structures like allicin (B1665233), ajoene, diallyl trisulfide (DATS), and DADS. researchgate.net Studies on diallyl sulfide (DAS) have suggested that modifications at the sulfur position could lead to more selective inhibitors of specific enzymes, such as cytochrome P450 2E1. nih.gov This highlights a potential avenue for DADS research: synthesizing and testing analogues with modified allyl groups or disulfide bond lengths to probe their interaction with biological targets.
A key area for future investigation is the synthesis of DADS analogues with varied substituents on the allyl chains. For example, benzyl analogues of DADS have been synthesized to explore how aromatic substitutions affect anti-proliferative activities in cancer cell lines. researchgate.net Such studies can elucidate the specific structural features required for desired therapeutic effects. Understanding these relationships will enable the rational design of more potent and selective DADS-based therapeutic agents.
Computational Approaches and Omics Technologies
Molecular Docking and Drug Design
Computational methods, particularly molecular docking, are becoming indispensable tools in drug discovery and for understanding the mechanisms of action of bioactive compounds like this compound. Molecular docking simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique has been employed to study the interaction of DADS and its derivatives with various biological targets.
For example, molecular docking has been used to investigate the binding of DADS to proteins implicated in cancer and other diseases. nih.govfrontiersin.org These in silico studies help to identify key amino acid residues involved in the binding interaction and can predict the binding affinity of DADS to a protein target. researchgate.netresearchgate.net Such insights are crucial for the rational design of new drugs based on the DADS scaffold. By understanding how DADS fits into the binding pocket of a target protein, researchers can design modifications to the DADS structure to improve its binding and, consequently, its biological activity. researchgate.net
Future drug design efforts will likely involve screening libraries of DADS derivatives against various protein targets using high-throughput molecular docking. researchgate.net This can accelerate the identification of lead compounds for specific diseases. For instance, docking studies have explored the efficacy of DADS derivatives as potential DNA binders and antiviral agents. researchgate.net These computational predictions, when combined with experimental validation, provide a powerful platform for developing novel DADS-based therapeutics.
| Protein Target | Disease/Process Investigated | Key Finding |
|---|---|---|
| Aβ42 and Zn-Aβ16 | Alzheimer's Disease | Heteroaryl DADS derivatives showed significant binding energies, suggesting potential to inhibit amyloid-beta aggregation. researchgate.net |
| BodoOBP8 | Insect Pest Recognition | DADS binds to the odorant-binding protein, mediated by hydrophobic residues, indicating a role in host localization by insects. researchgate.net |
| ct-DNA and SARS-CoV-2 Mpro | DNA Binding & Antiviral Activity | A DADS derivative showed potential as a DNA groove binder and an antiviral agent against SARS-CoV-2 main protease. researchgate.net |
Proteomics and Metabolomics in DADS Research
Omics technologies, such as proteomics and metabolomics, offer a system-wide view of the molecular changes induced by this compound in biological systems. These approaches are critical for elucidating its complex mechanisms of action and identifying novel therapeutic targets.
Proteomics , the large-scale study of proteins, has been used to identify changes in the protein expression profiles of cancer cells following treatment with DADS or the related compound, diallyl trisulfide (DATS). oup.comscispace.com These studies typically use techniques like two-dimensional gel electrophoresis (2DE) followed by mass spectrometry to identify proteins that are upregulated or downregulated. oup.comscispace.com For instance, proteomic analysis of human gastric cancer cells treated with DADS revealed alterations in the expression of 23 proteins, including those involved in cell migration and invasion, such as urokinase-type plasminogen activator receptor (uPAR) and LIM kinase-1 (LIMK1). scispace.com Future proteomics research could focus on more sensitive, quantitative methods to explore the DADS-induced proteome in a wider range of cell types and disease models, including post-translational modifications which play a key role in cell signaling. mdpi.com
| Omics Field | Compound Studied | Biological System | Key Findings |
|---|---|---|---|
| Proteomics | Diallyl Trisulfide (DATS) | Human Gastric Cancer Cells (BGC823) | Identified 41 unique proteins with altered expression, including several associated with apoptosis. oup.com |
| Proteomics | This compound (DADS) | Human Gastric Cancer Cells (MGC-803) | Identified 23 differentially expressed proteins; downregulation of uPAR was linked to inhibition of cell migration. scispace.com |
| Metabolomics | This compound (DADS) | Primary Rat Hepatocytes | Identified allyl mercaptan and allyl methyl sulfide as metabolites. nih.gov |
| Metabolomics | This compound (DADS) | In vivo (Rats) | Identified allyl mercaptan, allyl methyl sulfide, allyl methyl sulfoxide (B87167), and allyl methyl sulfone as metabolites. researchgate.net |
Q & A
Q. What validated analytical methods are recommended for quantifying DADS in plant matrices, and how do parameters like LOD and LOQ ensure reliability?
Methodological Answer: Gas chromatography (GC) with flame ionization detection (FID) using a capillary column (HP-1, 30 m × 0.32 mm × 0.25 µm) is validated for DADS quantification. Key parameters include retention times (~5.9–6.0 min for DADS and ~12.2–12.4 min for diallyl trisulfide (DATS)), system suitability (CV <2% for reproducibility), and sensitivity (LOD = 0.3063 µg/mL, LOQ = 1.0210 µg/mL for DADS). Validation requires selectivity tests, linearity (r = 0.9999), and recovery rates (98.05–101.76%) .
Q. How does DADS induce antioxidant responses in chemically induced liver injury models?
Methodological Answer: In CCl₄-induced hepatotoxicity, DADS activates the Nrf2 pathway by preventing cytosolic Nrf2 depletion and promoting nuclear translocation. This upregulates phase II enzymes (e.g., HO-1) while suppressing NF-κB-mediated inflammatory cytokines (TNF-α, IL-6). Experimental protocols typically involve pre-treatment with DADS (e.g., 50–200 mg/kg in rats) followed by oxidative stress biomarkers (MDA, SOD) and immunohistochemical analysis of Nrf2 localization .
Q. What are the optimal GC conditions for separating DADS from structurally related sulfides like DATS?
Methodological Answer: Optimal separation uses a nitrogen carrier gas (UHP) at 1.0 mL/min, hydrogen gas (UHP) for FID, and a temperature gradient starting at 50°C (hold 1 min), ramping to 250°C at 10°C/min. This achieves baseline resolution (R >30) between DADS and DATS, with theoretical plates (N) >19,858 for DADS and tailing factors <0.690 .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported DADS retention times across chromatographic studies?
Methodological Answer: Discrepancies (e.g., 5.9 min vs. 15.6 min in prior work) arise from column type, temperature programming, and carrier gas flow rates. To standardize, use HP-1 columns, validate system suitability with reference standards, and document operational parameters (e.g., HETP ≤0.1511 mm). Cross-laboratory harmonization protocols are recommended .
Q. What explains the differential apoptotic efficacy of DADS compared to DATS in cancer cell lines?
Methodological Answer: DATS exhibits stronger anticancer activity (e.g., LC₅₀ = 0.2–1.57 µg/mL vs. DADS = 25–100 µg/mL) due to its trisulfide bond, which disrupts microtubule networks in HCT-15 colon cancer cells. Comparative assays should use MTT/propidium iodide staining, with calcium flux measurements (DADS increases intracellular Ca²⁺ by 40%, triggering apoptosis) .
Q. Does Nrf2 activation or NF-κB inhibition dominate DADS's hepatoprotective effects?
Methodological Answer: Both pathways contribute, but Nrf2 activation is primary. Experimental designs should employ siRNA knockdowns: Nrf2 silencing abolishes DADS-induced HO-1 upregulation, while NF-κB inhibitors (e.g., BAY 11-7082) show additive effects. Dual-luciferase reporter assays quantify pathway-specific activity .
Q. What methodological challenges arise when assessing DADS's impact on intracellular calcium in apoptosis?
Methodological Answer: Challenges include calcium chelators masking DADS effects and transient Ca²⁺ spikes. Use fluorometric probes (e.g., Fluo-4 AM) with real-time imaging in HCT-15 cells. Controls must exclude analogs like dipropyl disulfide (DPDS), which only increase Ca²⁺ by 12% .
Q. How does DADS modulate lipid metabolism in non-alcoholic steatohepatitis (NASH) models?
Methodological Answer: DADS suppresses HMG-CoA reductase and upregulates PPAR-α, reducing hepatic triglyceride accumulation. Protocols involve high-fat diet-induced NASH in rats, with RT-qPCR for lipid regulators (e.g., SREBP-1c) and LC-MS/MS for prostaglandin E₂ (inhibits fibroblast transdifferentiation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
